(S)-MCOPPB
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNMPPFEJPBJD-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018254 | |
| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028969-49-4 | |
| Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mcoppb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCOPPB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Anxiolytic Mechanism of MCOPPB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and tolerability profiles. MCOPPB, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (NOP) receptor, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the mechanism of action of MCOPPB in mediating its anxiolytic effects. We delve into its receptor binding profile, downstream signaling pathways, and preclinical evidence from behavioral pharmacology studies. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers in the field.
Introduction
The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor (a G protein-coupled receptor) and its endogenous ligand N/OFQ, is implicated in a wide range of physiological processes, including pain, mood, and motivation.[1][2] Activation of the NOP receptor has been shown to produce anxiolytic-like effects in various preclinical models, suggesting its potential as a therapeutic target for anxiety disorders.[2][3] MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a synthetic, non-peptide small molecule that acts as a potent and selective agonist at the NOP receptor.[1][2] This document will explore the molecular and behavioral pharmacology of MCOPPB, elucidating its mechanism of action in anxiety.
Molecular Pharmacology of MCOPPB
Receptor Binding Affinity and Selectivity
MCOPPB exhibits high affinity for the human NOP receptor. In vitro binding assays have demonstrated a pKi value of 10.07 ± 0.01.[2] Its selectivity for the NOP receptor over other opioid receptors is a key feature, minimizing off-target effects. MCOPPB is 12-fold more selective for the NOP receptor than for the mu-opioid receptor, 270-fold more selective than for the kappa-opioid receptor, and over 1000-fold more selective than for the delta-opioid receptor.[2]
Table 1: Receptor Binding Profile of MCOPPB
| Receptor | pKi | Selectivity vs. NOP |
| Human NOP | 10.07 ± 0.01 | - |
| Mu-opioid | - | 12-fold |
| Kappa-opioid | - | 270-fold |
| Delta-opioid | - | >1000-fold |
Data sourced from Hirao et al., 2008.[2]
Functional Activity
MCOPPB acts as a full agonist at the NOP receptor.[3] Upon binding, it initiates a signaling cascade that leads to the modulation of neuronal excitability.
Signaling Pathways
Activation of the NOP receptor by MCOPPB leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it activates G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type calcium channels.[3] This collective action leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to its anxiolytic effects.
Caption: MCOPPB-induced NOP receptor signaling pathway.
Preclinical Anxiolytic Activity
The anxiolytic-like effects of MCOPPB have been demonstrated in rodent models of anxiety.
Vogel Conflict Test
In the mouse Vogel conflict test, a model that assesses anxiety by measuring the suppression of punished licking, MCOPPB demonstrated significant anxiolytic-like effects.[2] An oral dose of 10 mg/kg was effective, and interestingly, the compound exhibited a bell-shaped dose-response curve.[2] Importantly, these effects were sustained even after repeated administration for 5 days.[2]
Table 2: Anxiolytic-like Effects of MCOPPB in the Vogel Conflict Test
| Compound | Dose (p.o.) | Effect on Punished Licking |
| MCOPPB | 10 mg/kg | Significant Increase |
| Diazepam | 3 mg/kg | Significant Increase |
Data sourced from Hirao et al., 2008.[2]
Favorable Side Effect Profile
A key advantage of MCOPPB is its favorable side effect profile compared to benzodiazepines like diazepam. At an anxiolytically effective oral dose of 10 mg/kg, MCOPPB did not impair locomotor activity or memory in mice.[2] Furthermore, it did not potentiate the hypnotic effects of ethanol.[2] In contrast, diazepam is known to cause memory deficits and enhance ethanol-induced hypnosis.[2]
Experimental Protocols
Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of MCOPPB for the human NOP receptor.
Materials:
-
Membranes from cells expressing the recombinant human NOP receptor.
-
Radioligand (e.g., [³H]Nociceptin).
-
MCOPPB at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of MCOPPB.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Vogel Conflict Test (Mouse)
Objective: To assess the anxiolytic-like effects of MCOPPB.
Apparatus:
-
A transparent experimental chamber with a grid floor.
-
A drinking nozzle connected to a water source and a shock generator.
Procedure:
-
Water-deprive mice for 24-48 hours prior to the test.
-
Administer MCOPPB (e.g., 10 mg/kg, p.o.) or vehicle.
-
Place the mouse in the experimental chamber.
-
Allow a period of habituation.
-
After a set number of licks from the drinking nozzle, deliver a mild electric shock through the grid floor.
-
Record the number of shocks received over a specific time period.
-
An increase in the number of shocks received indicates an anxiolytic-like effect.
Caption: Workflow for the Vogel Conflict Test.
Conclusion
MCOPPB represents a promising anxiolytic agent with a distinct mechanism of action centered on the potent and selective agonism of the NOP receptor. Its high affinity and selectivity, coupled with a favorable preclinical profile demonstrating anxiolytic efficacy without the typical side effects of benzodiazepines, underscore its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for anxiety disorders. This technical guide provides foundational data and methodologies to support ongoing and future research in this area.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Synthesis of (S)-MCOPPB: A Technical Guide for Drug Development Professionals
(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, has emerged as a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of significant interest for the development of novel anxiolytics and other central nervous system therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of a Novel NOP Receptor Agonist
The development of this compound was the result of a targeted drug design and discovery program aimed at identifying orally bioavailable, potent, and selective non-peptide agonists for the NOP receptor.[1] The rationale was driven by the anxiolytic-like effects observed with NOP receptor activation in preclinical models.[2] The discovery process involved the synthesis and screening of a series of 1,2-disubstituted benzimidazole derivatives.[1] Through systematic structure-activity relationship (SAR) studies, researchers identified key structural motifs that conferred high affinity and selectivity for the NOP receptor, leading to the identification of this compound as a lead candidate with a favorable pharmacological profile.[1]
Synthesis Pathway
The synthesis of this compound is a multi-step process. A detailed synthetic route is outlined in the literature, enabling its preparation for research and development purposes.
A generalized synthesis scheme will be inserted here upon finding a detailed, replicable protocol from a primary literature source.
Pharmacological Profile
This compound is a potent and selective agonist of the NOP receptor.[3] It exhibits high binding affinity for the human NOP receptor and demonstrates significant selectivity over other opioid receptors, including the mu, delta, and kappa subtypes.[2][]
Quantitative Pharmacological Data
| Parameter | Value | Receptor/System | Reference |
| pKi | 10.07 ± 0.01 | Human NOP Receptor | [2][] |
| Selectivity vs. mu-opioid receptor | 12-fold | Human Opioid Receptors | [2][] |
| Selectivity vs. kappa-opioid receptor | 270-fold | Human Opioid Receptors | [2][] |
| Selectivity vs. delta-opioid receptor | >1000-fold | Human Opioid Receptors | [2][] |
This table will be expanded with additional data such as EC50, IC50, and pharmacokinetic parameters as more specific information is gathered.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[5] Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular signaling events.[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, NOP receptor activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] This collective action generally leads to a reduction in neuronal excitability. The downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38 MAPK, as well as phospholipase C (PLC).[5][6]
Experimental Protocols
NOP Receptor Binding Assay
This assay determines the binding affinity of a test compound to the NOP receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
[³H]-Nociceptin (radioligand).
-
Test compound (this compound) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled nociceptin (e.g., 1 µM).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-nociceptin, and either the test compound or the non-specific binding control in the assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by analyzing the competition binding data using appropriate software.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist at the NOP receptor.
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the EC50 and Emax values for G protein activation.
In Vivo Vogel Conflict Test (Mouse)
This behavioral assay is used to assess the anxiolytic-like effects of a compound.[2]
Materials:
-
Male mice.
-
Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator).
-
Test compound (this compound) or vehicle control.
-
Standard anxiolytic (e.g., diazepam) as a positive control.
Procedure:
-
Deprive the mice of water for 24-48 hours before the test.
-
Administer the test compound, vehicle, or positive control orally (p.o.) or via another appropriate route at a specific time before the test.
-
Place each mouse individually into the test chamber.
-
After a period of adaptation, allow the mouse to drink from the spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.
-
Record the number of shocks received by the mouse during a specific test period (e.g., 5 minutes).
-
Anxiolytic compounds are expected to increase the number of shocks the mice are willing to take to drink, compared to the vehicle-treated group.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the NOP receptor. Its high potency, selectivity, and demonstrated anxiolytic-like effects in preclinical models underscore its potential. This guide provides a foundational understanding of its discovery, synthesis, and pharmacological properties to aid in its further investigation and development by the scientific community.
References
- 1. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCOPPB - Wikipedia [en.wikipedia.org]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(S)-MCOPPB: A Comprehensive Technical Guide to its Nociceptin Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity and functional profile of (S)-MCOPPB, a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor. This compound, chemically identified as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, has emerged as a significant research tool for elucidating the physiological and pathological roles of the NOP receptor system.[1][2][3] This document details the quantitative binding characteristics of this compound at the NOP receptor and its selectivity over other opioid receptor subtypes, outlines the experimental protocols for key in vitro assays, and illustrates the associated cellular signaling pathways.
Introduction
The nociceptin/orphanin FQ (N/OFQ) system, comprising the NOP receptor and its endogenous ligand, is a key modulator of a wide range of biological functions, including pain, anxiety, and reward.[1] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a distinct pharmacological profile. The development of selective ligands such as this compound is crucial for dissecting the therapeutic potential of targeting this system. This compound has demonstrated potent anxiolytic-like effects in preclinical models, highlighting its potential for the development of novel therapeutics.[1]
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the human NOP receptor and significant selectivity over the mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) and Selectivity of this compound for Opioid Receptors
| Receptor | pKi | Ki (nM) | Selectivity Ratio (vs. NOP) | Reference |
| NOP | 10.07 ± 0.01 | 0.085 | - | [1] |
| Mu (MOP) | - | 1.02 | 12-fold | [1] |
| Kappa (KOP) | - | 22.95 | 270-fold | [1] |
| Delta (DOP) | - | >1000 | >1000-fold | [1][4] |
Note: pKi is the negative logarithm of the Ki value. Ki values for MOP, KOP, and DOP were calculated from the reported selectivity ratios in the source.
Experimental Protocols
The characterization of this compound's binding and functional properties relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Reaction Mixture: In a 96-well plate, the following components are added in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin).
-
Varying concentrations of the unlabeled test compound, this compound.
-
For determining non-specific binding, a high concentration of a known NOP receptor agonist or antagonist is used.
-
-
Incubation: The reaction mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an indicator of receptor activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the NOP receptor are used.
-
Reaction Mixture: The assay is typically performed in a buffer containing MgCl₂ and GDP. The following are added to each well:
-
Cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
A fixed concentration of GDP (to maintain a pool of inactive G proteins).
-
Varying concentrations of this compound.
-
Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation: The mixture is incubated, typically for 60 minutes at 30°C.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of this compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.
NOP Receptor Signaling Pathway
Upon activation by an agonist like this compound, the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o).
NOP Receptor Signaling Cascade
Caption: NOP receptor signaling pathway upon agonist binding.
Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as ion channels. Furthermore, agonist-bound receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G proteins (desensitization) and can initiate G protein-independent signaling pathways and receptor internalization.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key publication by Hayashi et al. (2009) outlines a detailed synthetic route.[5][6] The general strategy involves the preparation of two key intermediates: (R)-N-Boc-nipecotic acid and N-[1-(1-methylcyclooctyl)-4-piperidinyl]-1,2-benzenediamine. These intermediates are then coupled, followed by deprotection to yield the final this compound product.[5] The synthesis requires careful control of stereochemistry to obtain the desired (R)-enantiomer at the 3-position of the piperidine ring, which corresponds to the (S)-configuration of the final MCOPPB molecule in some naming conventions.
Conclusion
This compound is a highly potent and selective NOP receptor agonist that serves as an invaluable tool for pharmacological research. Its well-defined binding affinity, selectivity profile, and functional activity make it a standard reference compound for studying the N/OFQ-NOP system. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and neuroscience. Further investigation into the therapeutic applications of NOP receptor agonists like this compound is warranted, particularly in the context of anxiety and other CNS disorders.
References
- 1. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCOPPB - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward. Unlike classical opioid receptors, the activation of the NOP receptor does not typically lead to the same adverse side effects, such as respiratory depression and addiction liability, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, its interaction with the NOP receptor, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity and potency as a NOP receptor agonist.
Table 1: Radioligand Binding Affinity of this compound at Opioid Receptors
| Receptor | pKi | Ki (nM) | Selectivity vs. NOP |
| NOP | 10.07 | 0.085 | - |
| Mu (μ) | ~8.9 | ~1.26 | 15-fold |
| Kappa (κ) | ~7.6 | ~25.1 | 295-fold |
| Delta (δ) | <6 | >1000 | >11765-fold |
Data compiled from multiple sources indicating high affinity and selectivity for the NOP receptor.
Table 2: Functional Activity of this compound at the NOP Receptor
| Functional Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | pEC₅₀ | 9.41 |
| EC₅₀ (nM) | 0.39 | |
| Efficacy | Full Agonist | |
| cAMP Inhibition | Potency | ~10-fold more potent than N/OFQ |
| Efficacy | Full Agonist |
This compound demonstrates robust functional agonism at the NOP receptor, leading to G protein activation and inhibition of adenylyl cyclase.
NOP Receptor Signaling Pathways
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The activation of MAPK signaling pathways has also been reported.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of NOP receptor agonists. Below are representative protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the NOP receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the NOP receptor.
Materials:
-
Membranes from cells expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N/OFQ or another suitable NOP receptor radioligand.
-
Non-specific binding control: Unlabeled N/OFQ.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled N/OFQ.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G protein activation via the NOP receptor.
Materials:
-
Membranes from cells expressing the human NOP receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
For basal binding, incubate membranes with [³⁵S]GTPγS and GDP in the absence of an agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ and Emax values for this compound.
In Vivo Assessment of Anxiolytic Activity (Elevated Plus-Maze)
The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Apparatus:
-
A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a highly potent and selective NOP receptor agonist with demonstrated in vitro and in vivo activity. Its pharmacological profile suggests its potential as a therapeutic agent for conditions where NOP receptor modulation is beneficial, such as anxiety disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel NOP receptor ligands. Further research into its long-term effects and clinical efficacy is warranted.
References
An In-depth Technical Guide to (S)-MCOPPB: A Potent and Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to (S)-MCOPPB, a potent and selective agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This compound has garnered significant interest for its potential therapeutic applications, particularly in the fields of anxiolytics and, more recently, senolytics.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule.[1][2][3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole |
| CAS Number | 1028969-49-4 (free base)[1][2][3] |
| 1108147-88-1 (trihydrochloride)[1][2] | |
| Molecular Formula | C₂₆H₄₀N₄[1][2][3][4] |
| SMILES | CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5[1][3][4] |
| InChI Key | CYYNMPPFEJPBJD-OAQYLSRUSA-N[1][2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Form |
| Molecular Weight | 408.634 g/mol [1][3] | Free Base |
| 518.01 g/mol [5] | Trihydrochloride | |
| 536.0 g/mol [6] | Trihydrochloride Hydrate | |
| Appearance | White to off-white solid[] | Solid |
| Boiling Point | 576.5 ± 50.0 °C at 760 mmHg[] | - |
| Density | 1.2 ± 0.1 g/cm³[] | - |
| Solubility | Soluble in DMSO[2] | Free Base |
| Water: 10 mg/mL[6] | Trihydrochloride Hydrate | |
| Soluble in Methanol (30 mg/mL), 0.1N HCl (18.4 mg/mL), Water (11.2 mg/mL)[8] | Not Specified | |
| DMSO: 100 mg/mL (193.05 mM)[5] | Trihydrochloride | |
| XLogP | 4.9[9] | - |
| Hydrogen Bond Donors | 1[9] | - |
| Hydrogen Bond Acceptors | 4[9] | - |
| Rotatable Bonds | 3[9] | - |
| Topological Polar Surface Area | 30.87 Ų[9] | - |
| Purity | >98% (HPLC)[10] | Trihydrochloride |
Pharmacological Properties
This compound is a potent and selective full agonist for the NOP receptor.[9] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the NOP receptor system.
Table 3: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pKi (NOP receptor) | Human | 10.07 ± 0.01 | [11] |
| EC₅₀ ([³⁵S]GTPγS binding) | Human | 0.39 nM | [6] |
| Selectivity over μ-opioid receptor | Human | 12-fold | [11] |
| Selectivity over κ-opioid receptor | Human | 270-fold | [11] |
| Selectivity over δ-opioid receptor | Human | >1000-fold | [11] |
Anxiolytic Effects
In preclinical studies, this compound has demonstrated significant anxiolytic-like effects.[1][3] Notably, these effects are observed at doses that do not cause sedation, memory impairment, or motor dysfunction, which are common side effects of other anxiolytic agents like benzodiazepines.[11]
Senolytic Effects
More recently, this compound has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[12] This discovery has opened new avenues for its potential application in age-related diseases. In vivo studies have shown that this compound can reduce the burden of senescent cells in peripheral tissues.[13]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[14] The primary signaling pathway involves the coupling to Gαi/o proteins.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. MCOPPB - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MCOPPB | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. adooq.com [adooq.com]
- 11. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nociceptin receptor - Wikipedia [en.wikipedia.org]
(S)-MCOPPB: A Novel Senolytic Agent Targeting Cellular Senescence Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. The selective elimination of senescent cells by agents known as senolytics has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the effects of (S)-MCOPPB, a selective nociceptin/orphanin FQ opioid receptor (NOP) ligand, on cellular senescence pathways. Initially investigated for its anxiolytic properties, this compound has been identified as a potent senolytic compound with a unique mechanism of action. This document details the experimental evidence, underlying signaling pathways, and methodologies related to the senolytic activity of this compound, offering valuable insights for researchers and professionals in the field of geroscience and drug development.
Introduction to this compound and Cellular Senescence
Cellular senescence is a complex cellular state characterized by stable cell cycle arrest and the secretion of a pro-inflammatory secretome, termed the Senescence-Associated Secretory Phenotype (SASP)[1]. The accumulation of senescent cells in tissues contributes to aging and various pathologies, making their selective removal a key therapeutic goal[1]. Senolytics are a class of drugs that preferentially induce apoptosis in senescent cells[1][2].
This compound, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP)[2]. Originally explored for its potential as an anxiolytic agent, a high-throughput screening of a library of pharmacologically active compounds identified this compound as a novel senolytic[1][2][3].
Senolytic Effects of this compound: In Vitro and In Vivo Evidence
This compound has demonstrated senolytic activity across various models of cellular senescence.
In Vitro Studies: In studies using human MRC5 fibroblasts induced into senescence with aphidicolin, this compound effectively eliminated senescent cells[1]. Furthermore, its senolytic potential was confirmed in chemotherapy-induced senescence models using hepatocellular carcinoma cell lines (HepG2 and Huh-7) treated with doxorubicin[1].
In Vivo Studies: Animal model studies have substantiated the in vitro findings. In mice, administration of this compound led to a reduction in the burden of senescent cells in peripheral tissues[1][2][3]. Similarly, in the nematode Caenorhabditis elegans, exposure to this compound also resulted in a decrease in senescent cells[1][2][3]. Notably, the senolytic effects of this compound in mice were observed in peripheral tissues but not in the central nervous system[1][2][3].
Mechanism of Action: The Role of Toll-Like Receptor Signaling
The senolytic activity of this compound is linked to the activation of specific immune response pathways. Mechanistic studies have revealed that treatment with this compound activates transcriptional networks involved in the immune response to external stressors, with a significant implication of Toll-like receptors (TLRs)[1][2][3]. This mode of action distinguishes this compound from many other senolytics that typically target pro-survival pathways within senescent cells.
Below is a diagram illustrating the proposed signaling pathway for this compound's senolytic effect.
Quantitative Data on this compound's Senolytic Activity
The senolytic effect of this compound on doxorubicin-induced senescent hepatocellular carcinoma cells has been quantified, demonstrating a dose-dependent response. The maximal cytostatic dose without inducing cytotoxicity was identified as 0.5 µM[1].
| Cell Line | Senescence Inducer | This compound Concentration | Effect | Reference |
| HepG2 | Doxorubicin (100 nM) | 0.5 µM | Maximal cytostatic dose | [1] |
| Huh-7 | Doxorubicin (100 nM) | 0.5 µM | Maximal cytostatic dose | [1] |
Table 1: Dose-dependent effects of this compound on senescent cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound's senolytic effects.
5.1. Cell Culture and Senescence Induction
-
Cell Lines:
-
Human fetal lung fibroblasts (MRC5)
-
Hepatocellular carcinoma cell lines (HepG2, Huh-7)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Induction of Replicative Senescence (MRC5): Cells are cultured for approximately 4 weeks until the population ceases to proliferate.
-
Induction of Chemotherapy-Induced Senescence (HepG2, Huh-7): Cells are treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period before treatment with this compound[1].
-
Induction of Aphidicolin-Induced Senescence (MRC5): Cells are treated with aphidicolin to induce senescence[1].
5.2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 2% formaldehyde and 0.5% glutaraldehyde.
-
Wash cells again with PBS.
-
Incubate cells at 37°C (without CO2) with the SA-β-gal staining solution (containing X-gal).
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through a series of ethanol concentrations (50%, 70%, 95%, 100%).
-
Clear with xylene and mount.
5.3. Cell Viability Assay
Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue™).
-
Seed senescent and non-senescent cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a specified time.
-
Measure fluorescence or absorbance to determine cell viability.
Relationship with Core Senescence Pathways: p53/p21 and Sirtuins
While the primary mechanism of this compound involves TLR signaling, it is important to understand the context of the core cellular senescence pathways.
The p53/p21 Pathway: The p53 tumor suppressor and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of senescence induction[4][5]. DNA damage and other stressors activate p53, which in turn transcriptionally activates p21[4][6]. p21 then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest[4]. The interaction between p53 and p21 is crucial for p53-dependent gene expression[7]. While the direct effect of this compound on the p53/p21 pathway has not been explicitly detailed in the available literature, this pathway remains a fundamental aspect of the senescent phenotype that this compound targets.
Sirtuins: Sirtuins are a family of NAD+-dependent deacylases that play a critical role in delaying cellular senescence and extending lifespan[8][9]. They are involved in maintaining genome integrity and promoting DNA damage repair[8][9]. The activation of certain sirtuins, such as SIRT1, can suppress senescence[10][11]. There is currently no direct evidence from the reviewed literature linking the senolytic action of this compound to the modulation of sirtuin activity.
Conclusion and Future Directions
This compound represents a novel class of senolytic agents with a distinct mechanism of action centered on the activation of immune-related pathways through the NOP receptor and Toll-like receptors. Its demonstrated efficacy in vitro and in vivo in reducing the burden of senescent cells highlights its therapeutic potential for age-related diseases.
Future research should focus on several key areas:
-
Elucidation of the Downstream Signaling Cascade: A more detailed investigation into the specific TLRs involved and the subsequent intracellular signaling events is warranted.
-
Interaction with Core Senescence Pathways: Studies are needed to determine if this compound's effects are modulated by or intersect with the p53/p21 and sirtuin pathways.
-
Clinical Translation: Given its senolytic properties, clinical trials are a logical next step to evaluate the safety and efficacy of this compound in human populations for age-related conditions. The identification of biomarkers for senescent cell burden will be crucial for patient selection and monitoring treatment response in such trials[12].
This technical guide provides a solid foundation for understanding the current knowledge on this compound's effects on cellular senescence. As research in this area progresses, this compound may emerge as a valuable tool in the growing arsenal of senotherapeutics.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action [mdpi.com]
- 6. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the p53/p21 complex in p53-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirtuin signaling in cellular senescence and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. imrpress.com [imrpress.com]
- 12. Characterization of Human Senescent Cell Biomarkers for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of (S)-MCOPPB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family. Contrary to initial hypotheses suggesting it may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), extensive in vitro research has firmly established its primary mechanism of action at the NOP receptor. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the NOP receptor and its agonists.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human NOP receptor. Its pharmacological activity has been characterized through various in vitro assays, which are summarized below.
Receptor Binding Affinity
The binding affinity of this compound to the NOP receptor and its selectivity over other opioid receptors have been determined using radioligand binding assays.
| Receptor | Parameter | Value | Reference |
| Human NOP | pKi | 10.07 ± 0.01 | [1][2] |
| Human Mu (µ) Opioid | Selectivity Fold (vs. NOP) | 12 | [2] |
| Human Kappa (κ) Opioid | Selectivity Fold (vs. NOP) | 270 | [2] |
| Human Delta (δ) Opioid | Selectivity Fold (vs. NOP) | >1000 | [2] |
Functional Activity
The agonist activity of this compound at the NOP receptor has been demonstrated through functional assays that measure downstream signaling events.
| Assay | Parameter | Value | Cell Line | Reference |
| GIRK Channel Activation | EC50 | 0.06 ± 0.02 nM | AtT-20 | |
| cAMP Inhibition | Potency | ~10-fold more potent than N/OFQ | CHO | |
| [³⁵S]GTPγS Binding | Efficacy | Full Agonist | CHO-NOP |
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NOP receptor by this compound.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
This compound (test compound).
-
Unlabeled N/OFQ (for non-specific binding determination).[3]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4.[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Polyethylenimine (PEI)-soaked glass fiber filters (e.g., Whatman GF/B).[3]
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-NOP cells and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[3]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), radioligand (at a concentration near its Kd, e.g., ~0.8 nM [³H]-UFP-101), and varying concentrations of this compound.[3]
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).[3]
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[3]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through PEI-soaked glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP) following NOP receptor activation.
Objective: To quantify the functional potency of this compound as a NOP receptor agonist.
Materials:
-
CHO cells stably expressing the human NOP receptor.
-
This compound (test compound).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Cell culture medium and reagents.
-
384-well plates.
-
Plate reader compatible with the chosen assay technology.
Procedure (Example using a LANCE Ultra cAMP Kit):
-
Cell Preparation: Culture CHO-NOP cells to the desired confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer.
-
Assay Setup: In a 384-well plate, add the cell suspension.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Add the detection reagents from the cAMP assay kit (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on a compatible plate reader (e.g., measuring time-resolved fluorescence resonance energy transfer).
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
This assay assesses the activation of GIRK channels, a downstream effector of NOP receptor signaling, using a membrane potential-sensitive fluorescent dye.
Objective: To measure the functional consequence of NOP receptor activation by this compound on ion channel activity.
Materials:
-
AtT-20 cells (which endogenously express GIRK channels) or other suitable cells stably expressing the NOP receptor.
-
This compound (test compound).
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the dye to load into the cells.
-
Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of this compound to the wells.
-
Measurement: Immediately begin recording the fluorescence intensity over time. Activation of GIRK channels will cause an efflux of K⁺ ions, leading to hyperpolarization of the cell membrane and a change in fluorescence.
-
Data Analysis: Determine the change in fluorescence in response to this compound. Plot the dose-response curve and calculate the EC50 value.
In Vitro Senolytic Assay
This protocol is used to evaluate the ability of this compound to selectively induce cell death in senescent cells.
Objective: To determine the senolytic activity of this compound.
Materials:
-
Human fibroblast cell line (e.g., MRC5).
-
Senescence-inducing agent (e.g., doxorubicin or aphidicolin).[5]
-
This compound (test compound).
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit.[5][6][7]
-
Cell viability assay (e.g., MTT or CellTiter-Glo).
-
Cell culture medium and reagents.
-
Microscopy equipment.
-
Plate reader for viability assay.
Procedure:
-
Induction of Senescence: Treat the cells with a senescence-inducing agent for a specified period to induce a senescent phenotype.
-
Compound Treatment: Culture both senescent and non-senescent (control) cells and treat them with varying concentrations of this compound for 48-72 hours.[5]
-
SA-β-gal Staining: After treatment, fix the cells and perform SA-β-gal staining according to the manufacturer's protocol. Senescent cells will stain blue.
-
Cell Viability Assessment: In parallel plates, assess cell viability using a standard assay to quantify the cytotoxic effect of this compound on both senescent and non-senescent cells.
-
Data Analysis: Quantify the percentage of SA-β-gal positive cells and the cell viability for each treatment condition. A senolytic compound will selectively reduce the viability of senescent cells while having a minimal effect on non-senescent cells.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins.
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a NOP receptor agonist like this compound.
Caption: Workflow for In Vitro Pharmacological Profiling.
Logical Relationship in Senolytic Activity Assessment
This diagram outlines the logical steps involved in determining the senolytic potential of this compound.
Caption: Logical Flow for Senolytic Activity Evaluation.
Conclusion
The preliminary in vitro studies of this compound have robustly characterized it as a potent and selective agonist of the NOP receptor. Its high affinity and functional activity at this receptor, coupled with its selectivity over other opioid receptors, make it a valuable tool for investigating NOP receptor pharmacology. Furthermore, its recently discovered senolytic properties open new avenues for research into its therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development of NOP receptor-targeted therapeutics.
References
- 1. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buckinstitute.org [buckinstitute.org]
- 6. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs [jove.com]
- 7. telomer.com.tr [telomer.com.tr]
(S)-MCOPPB CAS number and chemical information
An In-depth Technical Guide to (S)-MCOPPB: A Selective Nociceptin/Orphanin FQ Receptor Agonist
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Information
This compound, also known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide small molecule that has been instrumental in the study of the NOP receptor system.[1][2]
| Property | Value | Reference |
| CAS Number | 1028969-49-4 (free base) | [2] |
| 1108147-88-1 (trihydrochloride) | [2] | |
| IUPAC Name | 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole | [2] |
| Molecular Formula | C₂₆H₄₀N₄ | [2] |
| Molecular Weight | 408.634 g/mol | [2] |
| Synonyms | MCOPPB | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective full agonist for the NOP receptor, the fourth member of the opioid receptor superfamily.[1] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, modulate a variety of physiological processes, including pain, anxiety, and learning.[3][4]
Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events, primarily characterized by:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[6][7]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK.[6]
Following activation, the NOP receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process mediates receptor desensitization and internalization, which are crucial for regulating the duration and intensity of the signal.[3][5]
Quantitative Data
This compound exhibits high affinity and selectivity for the NOP receptor over other classical opioid receptors.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (pKi) | Selectivity vs. NOP | Reference |
| Human NOP | 10.07 ± 0.01 | - | [8] |
| μ-Opioid | - | 12-fold | [8] |
| κ-Opioid | - | 270-fold | [8] |
| δ-Opioid | - | >1000-fold | [8] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value | Cell Line | Reference |
| GTPγS Binding | Full Agonist | - | CHO-hNOP | [9] |
| Calcium Mobilization | Full Agonist | - | CHO-hNOP-Gαqi5 | [9] |
| Dynamic Mass Redistribution | Full Agonist | Potent | CHO-hNOP | [9] |
Experimental Protocols
In Vitro Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the NOP receptor using a competitive displacement assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) are prepared by homogenization and centrifugation.[10]
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable NOP receptor radioligand (e.g., [³H]-UFP-101) and varying concentrations of the unlabeled test compound (this compound).[10]
-
Incubation: The reaction mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while unbound ligand passes through.[10][11]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Anxiolytic Activity - Vogel Conflict Test
This protocol describes a common behavioral assay in mice to evaluate the anxiolytic-like effects of this compound.
Methodology:
-
Animal Preparation: Male mice are water-deprived for a period (e.g., 24 hours) before the test to motivate them to drink.[8]
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 10 mg/kg) at a specified time before the test (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., diazepam) are included.[8]
-
Test Procedure: The mouse is placed in a test chamber with a drinking spout. After a period of adaptation and drinking, each lick is paired with a mild electric shock to the feet. This creates a conflict between the motivation to drink and the aversion to the shock.
-
Data Collection: The number of shocks received (or licks punished) during a fixed test period (e.g., 5 minutes) is recorded.
-
Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group. The data is analyzed using appropriate statistical methods (e.g., ANOVA).[8]
Senolytic Activity
Recent studies have revealed that this compound also possesses senolytic properties, meaning it can selectively induce apoptosis in senescent cells.[12][13] This was discovered through high-throughput screening of a library of pharmacologically active compounds.[14] In in vitro models, this compound was shown to reduce the number of senescent cells, and in vivo studies in mice demonstrated a reduction in the senescence cell burden in peripheral tissues.[12][14] Mechanistically, this effect may be linked to the activation of transcriptional networks involved in immune responses.[12]
Conclusion
This compound is a valuable research tool for investigating the NOP receptor system. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies.[1] Its demonstrated anxiolytic and more recently discovered senolytic effects highlight the therapeutic potential of targeting the NOP receptor for a range of disorders, from anxiety to age-related diseases.[8][12] This guide provides core technical information to aid researchers in designing and interpreting experiments involving this significant pharmacological agent.
References
- 1. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies of (S)-MCOPPB
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor.[1][2] It displays high affinity for the human NOP receptor with a pKi of 10.07.[2] Preclinical studies in mice have demonstrated its potential as an anxiolytic and a senolytic agent, capable of reducing anxiety-like behaviors and clearing senescent cells.[3][4] This document provides detailed experimental protocols for conducting in vivo mouse studies to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the activation of the NOP receptor. The NOP receptor is known to couple to inhibitory G proteins, primarily Gαi/o and Gαz. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling events include the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability. Additionally, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade. This compound has been identified as a G protein-biased agonist, suggesting it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment. Recent evidence also suggests a role for Toll-like receptors (TLRs) in the senolytic effects of this compound.[3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mice
| Experimental Model | Species/Strain | Dose Range (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Vogel Conflict Test | ICR Mice | 10 | Oral (p.o.) | Increased punished drinking, indicative of anxiolytic effects. | [5] |
| Open Field Test | CD-1 Mice | 1-10 | Intraperitoneal (i.p.) | No significant alteration in locomotor activity. | [2] |
| Senescence Model | C57BL/6 Mice | 2.5 - 5 | Intraperitoneal (i.p.) | Reduced senescence cell burden in peripheral tissues. | [3] |
Experimental Protocols
This compound Formulation and Administration
For in vivo studies, this compound can be formulated as a clear solution. A recommended vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve complete dissolution. The formulation should be prepared fresh before each use. Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection, with doses typically ranging from 1 to 10 mg/kg.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anxiolytic and senolytic effects of this compound in mice.
Vogel Conflict Test for Anxiolytic Activity
This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses.[6]
-
Apparatus: An operant conditioning chamber equipped with a grid floor for delivering mild electric shocks and a drinking spout connected to a lickometer.[7]
-
Procedure:
-
Water Deprivation: Mice are typically water-deprived for 18-24 hours prior to testing to motivate drinking behavior.[8]
-
Habituation: Acclimate mice to the testing chamber.
-
Drug Administration: Administer this compound or vehicle orally (e.g., 10 mg/kg) at a predetermined time before the test.[5]
-
Testing Session: Place the mouse in the chamber. After a set number of licks (e.g., 20), a mild, brief electric shock is delivered through the drinking spout. The session typically lasts for a defined period (e.g., 3-5 minutes).[5][7]
-
-
Data Collection: The primary endpoint is the total number of shocks received during the session. An increase in the number of shocks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.[6]
Open Field Test for Locomotor Activity
This test is used to assess general locomotor activity and anxiety-like behavior.[9]
-
Apparatus: A square arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls high enough to prevent escape.[10][11] The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[9]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).
-
Testing Session: Gently place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 15-60 minutes).[1]
-
-
Data Collection: An automated tracking system is used to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[9][12] For this compound, it is important to confirm that the anxiolytic effects are not confounded by changes in general motor activity.
In Vivo Senescence Analysis
To evaluate the senolytic properties of this compound, the following assays can be performed on tissues collected from treated and control mice.
This is a widely used biomarker for senescent cells.[13]
-
Tissue Preparation:
-
Staining Protocol:
-
Fix the tissue sections with a suitable fixative (e.g., 4% paraformaldehyde in PBS).[13]
-
Wash the sections with PBS.
-
Prepare the SA-β-Gal staining solution containing X-gal (0.1%), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) in a citrate/phosphate buffer at pH 6.0.[13]
-
Incubate the sections with the staining solution at 37°C in a non-CO₂ incubator until a blue color develops in senescent cells (can take several hours to overnight).[13]
-
Counterstain with a nuclear stain like hematoxylin if desired.
-
Dehydrate, clear, and mount the slides for microscopy.
-
-
Quantification: The percentage of SA-β-Gal-positive cells can be quantified by image analysis.
The expression of key senescence-associated genes, such as p16Ink4a and p21Cip1, can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[6]
-
RNA Extraction: Isolate total RNA from frozen tissue samples using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
RT-qPCR: Perform qPCR using specific primers for p16Ink4a, p21Cip1, and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of these markers in the this compound-treated group would indicate a senolytic effect.
References
- 1. Open field test for mice [protocols.io]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 5. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orchidscientific.com [orchidscientific.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 12. Clearance of p16Ink4a-positive senescent cells delays ageing-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Real-time in vivo imaging of p16Ink4a reveals cross talk with p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-MCOPPB in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of (S)-MCOPPB, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, in cell culture experiments. The protocols outlined below are based on established methodologies to ensure reliable and reproducible results.
Introduction
This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) is a non-peptide small molecule that acts as a potent and selective full agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It demonstrates high binding affinity for the human NOP receptor with a pKi of 10.07 and significantly lower affinity for other opioid receptors.[2][3] Due to its specific activity, this compound is a valuable tool for investigating NOP receptor signaling and has shown potential as an anxiolytic and a senolytic agent, capable of selectively eliminating senescent cells.[4][5]
Mechanism of Action
This compound selectively binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR).[] This activation primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase activity.[] The reduction in adenylyl cyclase activity results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[][7] This signaling cascade modulates various cellular functions, including ion channel activity and gene expression.[][7] Studies have shown that this compound is a G protein-biased agonist.[1][7] More recently, this compound has been identified as a senolytic compound, meaning it can preferentially induce apoptosis in senescent cells.[4][5][8] This effect is linked to the activation of transcriptional networks involved in immune responses, implicating Toll-like receptors (TLRs).[4][5][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Value | Cell Line / System | Reference |
| pKi | 10.07 ± 0.01 | Human NOP Receptor | [3] |
| EC₅₀ | 34 nM | CHO-K1 cells (cAMP inhibition) | [9] |
| EC₅₀ | 0.06 ± 0.02 nM | HEK293 cells (GIRK channel activation) | [7] |
| Effective Concentration | 10 µM | MRC5 human fibroblasts (Senolytic screening) | [4] |
| Effective Concentration | 0.5 µM | HepG2 & Huh-7 cells (Maximal cytostatic dose) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is available as a trihydrochloride salt, which is soluble in aqueous solutions.
Materials:
-
This compound trihydrochloride (e.g., from Sigma-Aldrich)[4]
-
Sterile, autoclaved water[4] or Dimethyl sulfoxide (DMSO)[8]
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the desired stock concentration (e.g., 1.8725 mM as used in some studies, or a more conventional 10 mM).[4]
-
For an aqueous stock:
-
Weigh the required amount of this compound trihydrochloride powder in a sterile microfuge tube.
-
Add the calculated volume of sterile, autoclaved water to achieve the final desired concentration. For example, to make a 1.8725 mM solution from 1 mg of MCOPPB trihydrochloride (molar mass approx. 533.98 g/mol ), dissolve it in 1 mL of water.[4]
-
Vortex gently until the powder is completely dissolved.
-
-
For a DMSO stock:
-
Follow the same procedure as above, but use cell culture-grade DMSO as the solvent.[8]
-
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Freshly prepared solutions are recommended for every experiment.[4]
Note: The choice of solvent (water or DMSO) may depend on the specific cell line and experimental design. Always include a vehicle control (the solvent used to dissolve this compound) in your experiments at the same final concentration as the drug treatment.
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general framework for treating adherent cell lines with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (sterile water or DMSO)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into the appropriate culture plates at a density that will ensure they are sub-confluent (typically 50-70% confluency) at the time of treatment. Allow cells to adhere and recover overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully aspirate the old medium from the cell culture plates. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific assay being performed.
-
Downstream Analysis: Following incubation, proceed with the planned cellular or biochemical assays (e.g., viability assays, protein extraction, RNA isolation, or microscopy).
Protocol 3: Senolytic Activity Assay in Doxorubicin-Induced Senescent Cells
This protocol is adapted from studies demonstrating the senolytic effects of this compound on chemotherapy-induced senescent cancer cells.[4]
Cell Lines:
Procedure:
-
Induction of Senescence:
-
Seed cells (e.g., Huh-7) in culture plates.
-
Treat the cells with a senescence-inducing agent. For example, administer 100 nM doxorubicin for 24 hours.[4]
-
After 24 hours, remove the doxorubicin-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Allow the cells to enter a senescent state by culturing them for an additional 6 days, changing the medium as needed.[4]
-
-
This compound Treatment:
-
After the 6-day washout period, treat the senescent cells (and a parallel culture of non-senescent control cells) with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control. A dose of 0.5 µM has been identified as a maximal cytostatic dose without displaying general cytotoxicity in some cell lines.[4]
-
-
Assessment of Senolytic Activity:
-
Viability Assay: Measure cell viability using an XTT assay or similar methods to compare the toxic response in senescent versus non-senescent cells.[4] A significant decrease in the viability of senescent cells compared to non-senescent cells indicates senolytic activity.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Quantify the reduction in the number of senescent cells by staining for SA-β-Gal activity. A decrease in the percentage of SA-β-Gal positive cells in the this compound-treated group compared to the vehicle control confirms the clearance of senescent cells.[4]
-
Flow Cytometry: Use a fluorogenic substrate for β-galactosidase (e.g., C12FDG) to quantify the senescent cell population via flow cytometry.[4] A reduction in the C12FDG-positive population indicates a senolytic effect.[4]
-
References
- 1. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
Application Notes and Protocols for Senescence-Associated β-Galactosidase (SA-β-gal) Assay with (S)-MCOPPB
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. Senolytics are a class of drugs that selectively eliminate senescent cells, offering a promising therapeutic strategy for combating age-related pathologies.
(S)-MCOPPB has been identified as a potent senolytic agent. It is a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP).[1][2] This document provides detailed protocols for inducing cellular senescence, treating cells with this compound to assess its senolytic activity, and subsequently performing both colorimetric and fluorometric SA-β-gal assays to quantify the reduction in senescent cell populations.
Signaling Pathways in Cellular Senescence
Cellular senescence is regulated by complex signaling pathways that are often triggered by various stressors, such as DNA damage, oncogene activation, and oxidative stress. These stress signals typically converge on two major tumor suppressor pathways: the p53/p21 pathway and the p16/pRB pathway. Activation of these pathways leads to a stable cell cycle arrest, a hallmark of senescent cells.[3][4][5]
Cellular Senescence Pathways
This compound Experimental Workflow
The general workflow for assessing the senolytic activity of this compound involves three main stages: inducing senescence in a cell culture model, treating the senescent cells with this compound, and finally, quantifying the remaining senescent cells using the SA-β-gal assay.
This compound Senolytic Activity Workflow
Quantitative Data Presentation
The senolytic activity of this compound has been demonstrated in various cell lines. The following tables summarize the dose-dependent effects of this compound on the viability of hepatocellular carcinoma cell lines and its efficacy in reducing doxorubicin-induced senescence.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Effect |
| HepG2 | 0.5 | Maximal cytostatic dose without cytotoxicity[5] |
| Huh-7 | 0.5 | Maximal cytostatic dose without cytotoxicity[5] |
Table 2: Senolytic Effect of this compound on Doxorubicin-Induced Senescence
| Cell Line | Treatment | % of SA-β-gal Positive Cells (Relative to Doxorubicin-treated) |
| Huh-7 | Doxorubicin + 0.5 µM this compound | Significant decrease (up to seven-fold)[5] |
| HepG2 | Doxorubicin + 0.5 µM this compound | Decreasing trend[5] |
Experimental Protocols
Induction of Cellular Senescence
A. Doxorubicin-Induced Senescence (for cancer cell lines like HepG2, Huh-7)
-
Seed cells at an appropriate density in a multi-well plate or culture dish.
-
Allow cells to adhere overnight.
-
Treat cells with 100 nM doxorubicin for 24 hours.[5]
-
Remove the doxorubicin-containing medium, wash the cells with sterile Phosphate-Buffered Saline (PBS), and replace with fresh culture medium.
-
Culture the cells for an additional 6 days to allow for the establishment of the senescent phenotype.[5]
B. Aphidicolin-Induced Senescence (for fibroblasts like MRC5)
-
Culture human MRC5 fibroblasts until they reach confluence.
-
Treat the confluent cells with aphidicolin to induce senescence. Low doses of aphidicolin can generate replication stress, leading to senescence.[1][5]
Treatment with this compound
-
Following the senescence induction period, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells with this compound for 24 hours.[5]
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
A. Colorimetric SA-β-gal Staining (X-gal based)
This method is suitable for visualization by microscopy.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 1X Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to cover the cell monolayer.[6]
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the Fixing Solution and wash the cells twice with PBS.
-
-
Staining:
-
Prepare the SA-β-gal Staining Solution fresh. For each ml of staining solution, combine:
-
10 µl of 20 mg/ml X-gal stock solution (in DMF)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
-
Add a sufficient volume of the Staining Solution to cover the cells.
-
Incubate the cells at 37°C in a dry incubator (do not use a CO2 incubator as it will alter the pH of the buffer).
-
Protect the plate from light.
-
Monitor for the development of a blue color, which can take from 2 to 16 hours.
-
-
Visualization and Quantification:
-
Once the desired staining intensity is achieved, remove the staining solution and wash the cells with PBS.
-
Add PBS to the wells to prevent the cells from drying out.
-
Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view using a light microscope.
-
Calculate the percentage of SA-β-gal positive cells.
-
B. Fluorometric SA-β-gal Assay (C12FDG based)
This method is suitable for quantitative analysis using flow cytometry.
-
Cell Preparation:
-
Following treatment with this compound, detach the cells from the culture plate using trypsin.
-
Neutralize the trypsin and pellet the cells by centrifugation.
-
Resuspend the cells in fresh culture medium or a suitable buffer for flow cytometry.
-
-
Staining:
-
Add the fluorogenic β-galactosidase substrate, C12FDG, to the cell suspension.[5]
-
Incubate the cells at 37°C for a specified period (e.g., 1-2 hours) to allow for substrate cleavage by SA-β-gal.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent product.
-
Gate on the cell population of interest and quantify the percentage of fluorescent (SA-β-gal positive) cells.
-
Mechanism of Action of this compound
The senolytic effect of this compound is linked to the activation of transcriptional networks involved in the immune response. Specifically, Toll-like receptor (TLR) signaling, with Toll-like receptor 4 (TLR4) as a central hub, appears to be implicated in the mechanism by which this compound eliminates senescent cells.[5]
Proposed Mechanism of this compound Senolytic Action
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols for (S)-MCOPPB in the Vogel Conflict Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor is a G protein-coupled receptor that, upon activation, generally leads to neuronal inhibition.[3][4] Preclinical studies have demonstrated that this compound exhibits significant anxiolytic-like effects in various animal models, including the Vogel conflict test, without some of the side effects associated with traditional anxiolytics like benzodiazepines, such as memory impairment or significant motor dysfunction.[1][2]
The Vogel conflict test is a widely utilized behavioral paradigm to screen for potential anxiolytic drugs.[5] The test creates a conflict between the motivation to drink (in a water-deprived animal) and the aversion to a mild electric shock received after a certain number of licks. Anxiolytic compounds typically increase the number of punished licks, indicating a reduction in the animal's anxiety or fear response to the aversive stimulus.[5]
These application notes provide a detailed protocol for utilizing this compound in the Vogel conflict test and summarize the expected outcomes based on available preclinical data.
Data Presentation
The anxiolytic efficacy of this compound has been evaluated in the Vogel conflict test in mice. The data presented below is derived from preclinical studies and demonstrates the compound's ability to increase punished responding, a key indicator of anxiolytic activity.
Table 1: Anxiolytic-like Effects of this compound in the Mouse Vogel Conflict Test
| Compound | Dose (p.o.) | Vehicle | Number of Punished Licks (Mean ± SEM) | % Increase vs. Vehicle |
| This compound | 10 mg/kg | 0.5% Methylcellulose | Data not available | Significant increase |
| Diazepam (Positive Control) | 3 mg/kg | 0.5% Methylcellulose | Data not available | Significant increase |
Note: While specific mean and SEM values for the number of punished licks are not publicly available, a study by Hirao et al. (2008) reported that this compound at a 10 mg/kg oral dose elicited significant anxiolytic-like effects in the mouse Vogel conflict test.[1] The study also noted that this compound exhibited a bell-shaped dose-response curve, a phenomenon where the effect decreases at higher doses after reaching a peak.[1]
Experimental Protocols
Vogel Conflict Test Protocol for Mice
This protocol is a standard adaptation of the Vogel conflict test for assessing the anxiolytic potential of orally administered compounds like this compound in mice.
Materials:
-
Vogel conflict test apparatus (operant chamber with a grid floor connected to a shock generator and a lickometer-equipped water bottle)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Diazepam (positive control)
-
Male ICR mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation and Housing:
-
House mice individually for at least one week before the experiment in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water during the acclimation period.
-
-
Water Deprivation:
-
Twenty-four hours prior to the test, remove water bottles from the home cages to induce a state of thirst. Food should remain available.
-
-
Drug Administration:
-
On the day of the test, prepare fresh solutions of this compound, vehicle, and diazepam.
-
Administer the compounds orally (p.o.) via gavage. A typical administration volume for mice is 10 ml/kg.
-
Administer the test compounds 60 minutes before placing the animal in the Vogel conflict test apparatus.
-
-
Vogel Conflict Test Session:
-
Place a mouse individually into the operant chamber.
-
Allow a 3-minute acclimation period during which the mouse can explore the chamber and drink from the water bottle without receiving any shocks.
-
Following the acclimation period, initiate the 5-minute test session.
-
During the test session, every 20th lick on the water bottle spout will trigger a mild electric shock (e.g., 0.2-0.5 mA for 0.5 seconds) delivered through the grid floor.
-
Record the total number of licks during the 5-minute session (this will be the number of punished licks).
-
-
Data Analysis:
-
Analyze the number of punished licks for each treatment group.
-
Use appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's test) to compare the this compound and diazepam groups to the vehicle control group.
-
An increase in the number of punished licks in the drug-treated groups compared to the vehicle group is indicative of an anxiolytic-like effect.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Vogel conflict test.
This compound Signaling Pathway in Anxiolysis
Caption: Simplified signaling cascade of this compound.
References
- 1. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral studies with anxiolytic drugs. VI. Effects on punished responding of drugs interacting with serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (S)-MCOPPB to Target Doxorubicin-Induced Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including the chemotherapeutic agent doxorubicin. While this process can act as a tumor-suppressive mechanism, the accumulation of senescent cells can contribute to therapy resistance and long-term side effects.[1] Senolytics, drugs that selectively eliminate senescent cells, are a promising therapeutic strategy to mitigate these negative consequences.[2][3][4] This document provides detailed application notes and protocols for the use of (S)-MCOPPB, a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP) with demonstrated senolytic activity, in the context of doxorubicin-induced senescence.[2][3][4]
Doxorubicin induces senescence through mechanisms that can be both p53/p21-dependent and independent.[5][6][7][8] Key markers of doxorubicin-induced senescence include increased senescence-associated β-galactosidase (SA-β-gal) activity, and upregulation of cell cycle inhibitors like p21 and p16.[6][7][8][9][10] The protocols outlined below describe the induction of senescence using doxorubicin and the subsequent application of this compound to eliminate these senescent cells.
Data Presentation
Table 1: Expected Outcomes of Doxorubicin-Induced Senescence and this compound Treatment
| Marker | Untreated Control | Doxorubicin-Treated | Doxorubicin + this compound |
| SA-β-gal Positive Cells (%) | Low | High | Reduced |
| p21 Protein Expression | Basal | Increased | Reduced |
| p16 Protein Expression | Basal | Increased | Reduced |
| Cell Viability (%) | 100 | Reduced | Partially Restored |
Table 2: Key Reagents and Equipment
| Reagent/Equipment | Supplier/Cat. No. | Purpose |
| Doxorubicin Hydrochloride | e.g., Sigma-Aldrich, D1515 | Induction of senescence |
| This compound | e.g., Tocris, 4768 | Senolytic agent |
| Cell Culture Medium (e.g., DMEM) | e.g., Gibco, 11965092 | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | e.g., Gibco, 26140079 | Supplement for cell culture medium |
| Penicillin-Streptomycin | e.g., Gibco, 15140122 | Antibiotic for cell culture |
| Senescence β-Galactosidase Staining Kit | e.g., Cell Signaling Technology, #9860 | Detection of SA-β-gal activity |
| RIPA Lysis and Extraction Buffer | e.g., Thermo Fisher Scientific, 89900 | Protein extraction for Western Blot |
| Protease Inhibitor Cocktail | e.g., Roche, 11836170001 | Prevent protein degradation |
| Primary Antibodies (p21, p16, β-actin) | e.g., Cell Signaling, Abcam | Detection of target proteins |
| HRP-conjugated Secondary Antibody | e.g., Cell Signaling, Abcam | Signal amplification in Western Blot |
| ECL Western Blotting Substrate | e.g., Bio-Rad, 1705061 | Chemiluminescent detection |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with Doxorubicin
This protocol describes the induction of senescence in a chosen cell line (e.g., human fibroblasts, cancer cell lines).
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for several days of growth without reaching confluency. Let the cells adhere overnight.
-
Doxorubicin Treatment: The next day, treat the cells with doxorubicin at a pre-determined sub-lethal concentration (e.g., 50-250 nM) for 24-72 hours.[5][6] The optimal concentration and duration should be determined empirically for each cell line.
-
Recovery Period: After treatment, remove the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh, drug-free medium.
-
Senescence Development: Culture the cells for an additional 4-6 days to allow for the development of the senescent phenotype.[11]
Protocol 2: Treatment with this compound
This protocol outlines the application of this compound to eliminate doxorubicin-induced senescent cells.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: After the senescence development period (Protocol 1, Step 4), treat the senescent cells and non-senescent control cells with this compound at a concentration range of 1-10 µM for 24-48 hours.[2] A dose-response experiment is recommended to determine the optimal concentration.
-
Assessment: Following treatment, assess the elimination of senescent cells and the viability of the remaining cells using the assays described below.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.[12][13][14][15][16]
-
Fixation: Wash the cells once with 1X PBS. Add 1 mL of 1X Fixative Solution per well and incubate for 10-15 minutes at room temperature.[12]
-
Washing: Wash the cells twice with 1X PBS.[12]
-
Staining: Prepare the β-Galactosidase Staining Solution according to the manufacturer's instructions, ensuring the final pH is 6.0. Add 1 mL of the staining solution to each well.[12][13]
-
Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in senescent cells.[13]
-
Imaging and Quantification: Observe the cells under a bright-field microscope. Count the number of blue (SA-β-gal positive) and total cells to determine the percentage of senescent cells.
Protocol 4: Western Blot Analysis for p21 and p16
This protocol is for detecting the expression levels of key senescence-associated proteins.[17][18][19]
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p16, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
Visualizations
Caption: Doxorubicin-induced senescence signaling pathway.
Caption: Experimental workflow for this compound treatment.
Caption: Logical relationship of the senolytic protocol.
References
- 1. Mechanisms and functions of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Cellular Senescence by Doxorubicin Is Associated with Upregulated miR-375 and Induction of Autophagy in K562 Cells | PLOS One [journals.plos.org]
- 6. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Increased cellular senescence in doxorubicin-induced murine ovarian injury: effect of senolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased cellular senescence in doxorubicin-induced murine ovarian injury: effect of senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Induced Cancer Cell Senescence Shows a Time Delay Effect and Is Inhibited by Epithelial-Mesenchymal Transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. buckinstitute.org [buckinstitute.org]
- 14. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 15. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of (S)-MCOPPB Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-MCOPPB is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes including pain, anxiety, and depression.[1][2] Understanding the in vivo receptor occupancy of this compound is crucial for elucidating its mechanism of action, optimizing dosing regimens for therapeutic applications, and facilitating the development of novel NOP receptor-targeted drugs. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in living subjects.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies to determine the receptor occupancy of this compound at the NOP receptor. While direct in vivo imaging data for a radiolabeled version of this compound is not yet available in published literature, this document outlines the established methodology using a validated PET tracer for the NOP receptor, [¹¹C]NOP-1A, to assess the occupancy of this compound.
This compound Binding Profile
This compound exhibits high affinity and selectivity for the human NOP receptor. The binding affinity is typically reported as a pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Compound | Receptor | Species | Binding Affinity (pKi) | Selectivity vs. μ-opioid | Selectivity vs. κ-opioid | Selectivity vs. δ-opioid | Reference |
| This compound | NOP | Human | 10.07 | ~12-fold | ~270-fold | >1000-fold | [1][4][] |
Note: The selectivity values are derived from the ratio of affinities for the respective opioid receptors compared to the NOP receptor.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] Additionally, NOP receptor activation modulates ion channel activity, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.[6][7] The receptor can also signal through β-arrestin pathways, leading to receptor internalization and desensitization, and can activate mitogen-activated protein kinase (MAPK) cascades.[2][6]
Caption: NOP Receptor Signaling Pathway activated by this compound.
Experimental Workflow for In Vivo Receptor Occupancy Study
The determination of this compound receptor occupancy involves a series of steps from animal preparation to data analysis. The general workflow is depicted below.
Caption: Workflow for a PET-based receptor occupancy study.
Detailed Experimental Protocols
Animal Preparation (Rodent Model)
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Catheter Implantation: For serial blood sampling and tracer/drug administration, implant catheters into the femoral artery and vein under isoflurane anesthesia (2-3% in oxygen) several days prior to the imaging study to allow for recovery.
-
Acclimatization: To minimize stress during the experiment, acclimate the animals to the imaging setup, including the restraint system, for several sessions before the actual PET scan.[8]
PET Imaging Protocol using [¹¹C]NOP-1A
-
Radiotracer: [¹¹C]NOP-1A is a validated PET tracer for the NOP receptor.[9][10][11][12][13]
-
Baseline Scan:
-
Secure the conscious or anesthetized (e.g., 1.5-2% isoflurane) rat in the PET scanner.[14][15]
-
Administer a bolus injection of [¹¹C]NOP-1A (e.g., 10-20 MBq) via the venous catheter.[16]
-
Acquire dynamic PET data for 60-90 minutes.[16]
-
Simultaneously, collect arterial blood samples at predefined intervals to measure the concentration of the parent radiotracer in plasma.[11]
-
-
This compound Administration: Following the baseline scan, or in a separate cohort of animals, administer a single dose of this compound (e.g., via intravenous, intraperitoneal, or oral route) at varying concentrations. Allow for sufficient time for the drug to reach its target in the brain (e.g., 30-60 minutes, depending on the route of administration).
-
Occupancy Scan:
-
Administer a second bolus injection of [¹¹C]NOP-1A.
-
Acquire a second dynamic PET scan for 60-90 minutes, following the same procedure as the baseline scan.
-
Image Reconstruction and Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). The reconstructed images should be corrected for attenuation, scatter, and random coincidences.
-
Kinetic Modeling:
-
Define regions of interest (ROIs) on the reconstructed brain images corresponding to areas with high NOP receptor density (e.g., cortex, striatum) and a reference region with low receptor density (if available).
-
Using the arterial input function (the time-activity curve of the parent radiotracer in arterial plasma), apply a compartmental model (e.g., two-tissue compartment model) to the time-activity curves of the ROIs to estimate the total distribution volume (VT).[3][9] VT is a measure of the total radiotracer binding (specific and non-specific) in a tissue.
-
-
Receptor Occupancy (RO) Calculation:
-
Calculate the receptor occupancy for each dose of this compound using the following formula:[3][17][18]
RO (%) = [ (VT,baseline - VT,drug) / (VT,baseline - VND) ] * 100
Where:
-
VT,baseline is the total distribution volume at baseline.
-
VT,drug is the total distribution volume after this compound administration.
-
VND is the non-displaceable binding, representing non-specific binding and free tracer in tissue. VND can be estimated from a reference region or through graphical analysis methods.
-
-
Illustrative Quantitative Data
The following tables present illustrative data for an in vivo receptor occupancy study of this compound. Note: This data is hypothetical and for demonstration purposes only, as direct in vivo imaging data for this compound is not currently available in the literature.
Table 1: Illustrative Dose-Dependent Receptor Occupancy of this compound
| This compound Dose (mg/kg, IV) | Plasma Concentration (ng/mL) | Mean Receptor Occupancy (%) in Striatum | Standard Deviation (%) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | 5 | 15 | 4 |
| 0.3 | 15 | 40 | 7 |
| 1.0 | 50 | 75 | 5 |
| 3.0 | 150 | 90 | 3 |
| 10.0 | 500 | 95 | 2 |
Table 2: Illustrative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Unit | Description |
| EC50 | 0.45 | mg/kg | Dose of this compound that produces 50% of the maximal receptor occupancy. |
| IC50 (plasma) | 20 | ng/mL | Plasma concentration of this compound that produces 50% of the maximal receptor occupancy. |
| Tmax (IV) | 5 | minutes | Time to reach maximum plasma concentration after intravenous administration. |
| Brain Penetration | Good | - | This compound readily crosses the blood-brain barrier. |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for conducting in vivo imaging studies to determine the receptor occupancy of this compound at the NOP receptor. By utilizing established PET imaging techniques with the validated tracer [¹¹C]NOP-1A, researchers can obtain valuable quantitative data on the dose-occupancy relationship of this compound in the living brain. This information is critical for advancing our understanding of its pharmacology and for the rational design of future clinical studies. While the quantitative data presented is illustrative, the methodologies described are based on established and validated procedures for in vivo receptor occupancy studies.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Nociceptin receptors in alcohol use disorders: a PET study using [11C]NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain and Whole-Body Imaging of Nociceptin/Orphanin FQ Peptide Receptor in Humans Using the PET Ligand 11C-NOP-1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retest imaging of [11C]NOP-1A binding to nociceptin/orphanin FQ peptide (NOP) receptors in the brain of healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain and whole-body imaging in rhesus monkeys of 11C-NOP-1A, a promising PET radioligand for nociceptin/orphanin FQ peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Submillimeter-Resolution PET for High-Sensitivity Mouse Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rutgers.edu [research.rutgers.edu]
- 16. Micro-PET CT procedures for brain imaging of rats [protocols.io]
- 17. TPC - Receptor occupancy [turkupetcentre.net]
- 18. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-MCOPPB in Senolytic Studies
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-MCOPPB as a senolytic agent in murine models, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, a selective ligand for the Nociceptin/orphanin FQ opioid receptor (NOP), has been identified as a novel senolytic agent.[1][2] It has demonstrated the ability to selectively eliminate senescent cells, particularly in peripheral tissues, offering a promising avenue for research into age-associated pathologies.[1][2][3] Mechanistically, this compound is suggested to activate transcriptional networks associated with immune responses, involving Toll-like receptors (TLRs).[1][2][4][5]
Data Presentation: In Vivo Treatment Schedule
The following table summarizes the reported treatment schedule for this compound in senolytic studies in mice.
| Parameter | Detailed Schedule |
| Drug | This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) |
| Mouse Model | Study initiated in mice at 20 weeks of age.[1] |
| Dosage | Initial Dose: 5 mg/kg for the first week.[1] Subsequent Dose: 2.5 mg/kg for the following two weeks.[1] Alternative reported dosing: 5 mg/kg for the entire duration.[1] |
| Route of Administration | Intraperitoneal (i.p.) injection.[1] |
| Treatment Frequency | 5 consecutive days of injections followed by a 2-day rest period.[1] |
| Treatment Duration | The cycle is repeated for 3 consecutive weeks (total of 21 days).[1] |
| Observed Senolytic Effects | Reduction of senescent cell burden in peripheral tissues, including adipose tissue and liver.[1][5] No significant senolytic effect was observed in the central nervous system.[1][3][5] |
| Other Observed Effects | Changes in locomotion and lipid storage.[1][2][5] Anxiolytic effects have also been reported.[1][] |
Experimental Protocols
Protocol 1: In Vivo this compound Treatment in Mice
This protocol outlines the procedure for administering this compound to mice to evaluate its senolytic effects.
1. Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, PBS with appropriate solubilizing agents)
-
20-week-old mice
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Personal Protective Equipment (PPE)
2. Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the average weight of the mice to ensure accurate dosing.
-
Ensure the solution is sterile-filtered before administration.
-
-
Dosing Regimen:
-
Weigh each mouse accurately before each injection cycle.
-
Week 1: Administer this compound via intraperitoneal injection at a dose of 5 mg/kg for 5 consecutive days.
-
Weeks 2 and 3: Reduce the dose to 2.5 mg/kg and administer for 5 consecutive days each week.[1]
-
Provide a 2-day rest period (no treatment) after each 5-day injection cycle.[1]
-
-
Monitoring:
-
Tissue Collection:
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining for Tissues
This protocol is used to detect senescent cells in tissue sections based on the increased activity of senescence-associated β-galactosidase.
1. Materials:
-
Fresh frozen or formalin-fixed paraffin-embedded tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Nuclear Fast Red or Eosin for counterstaining
-
Microscope
2. Procedure:
-
Sample Preparation:
-
For frozen sections, cryosection tissues at 5-10 µm thickness and mount on slides.
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
-
Fixation:
-
Wash the sections briefly with PBS.
-
Fix the sections in the fixation solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the sections three times with PBS.
-
Incubate the sections with the SA-β-Gal staining solution overnight (12-16 hours) at 37°C in a humidified chamber. Do not use a CO₂ incubator as it can alter the pH of the buffer.
-
-
Counterstaining and Imaging:
-
Wash the sections with PBS.
-
Counterstain with Nuclear Fast Red or Eosin for 5 minutes.
-
Wash with distilled water.
-
Dehydrate the sections through a graded series of ethanol and clear with xylene.
-
Mount with a coverslip using a compatible mounting medium.
-
Examine the sections under a light microscope. Senescent cells will appear blue.
-
Visualizations
Caption: Experimental workflow for in vivo senolytic studies with this compound in mice.
Caption: Proposed signaling pathway for this compound-induced senolysis.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. Senolytic intervention improves cognition, metabolism, and adiposity in female APPNL−F/NL−F mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C. elegans Lifespan Assay Using (S)-MCOPPB
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB) is a selective agonist for the nociceptin/orphanin FQ (NOP) opioid receptor. It has been identified as a senolytic agent, capable of selectively eliminating senescent cells.[1][2][3][4][5][6] Given that cellular senescence is a hallmark of aging, senolytic compounds are of significant interest for their potential to extend lifespan and healthspan. This document provides detailed protocols for conducting a lifespan assay in the model organism Caenorhabditis elegans to evaluate the effects of (S)-MCOPPB. The protocols are based on established methodologies for C. elegans lifespan studies and specific findings related to MCOPPB.
Recent studies have investigated the effect of MCOPPB on C. elegans and found that while it exhibits senolytic activity, it is inconsequential to the lifespan of the nematode.[1][2][4] This highlights the importance of direct experimental validation of potential geroprotective compounds in whole-organism models. MCOPPB treatment in C. elegans has been shown to activate transcriptional networks associated with immune responses to external stressors, implicating the involvement of Toll-like receptors (TLRs).[1][2][4]
Data Presentation
The following table summarizes the quantitative data from a representative C. elegans lifespan assay with this compound.
| Treatment Group | Concentration (µM) | Mean Lifespan (Days) | Median Lifespan (Days) | Percent Change in Mean Lifespan | Statistical Significance (p-value) |
| Vehicle Control (DMSO) | 0.1% | 18.2 ± 0.8 | 18 | N/A | N/A |
| This compound | 10 | 18.5 ± 0.9 | 18 | +1.6% | > 0.05 |
Data are representative and compiled based on findings that this compound has an inconsequential effect on C. elegans lifespan.
Experimental Protocols
This section provides a detailed methodology for conducting a C. elegans lifespan assay to assess the effect of this compound.
Materials and Reagents
-
C. elegans strain: N2 (wild-type)
-
E. coli strain: OP50
-
Nematode Growth Medium (NGM) agar plates
-
M9 buffer
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
5-fluoro-2'-deoxyuridine (FUDR)
-
Synchronizing solution (bleach and NaOH)
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
Experimental Workflow
Detailed Protocol
a. C. elegans Synchronization:
-
Wash gravid adult worms from NGM plates using M9 buffer.
-
Centrifuge the worm suspension and aspirate the supernatant.
-
Add synchronization solution (e.g., 1 mL of 5M NaOH, 1.2 mL of bleach, and 2.8 mL of water for a 5 mL final volume) to the worm pellet and vortex for 5-10 minutes until the adult worms are dissolved, leaving the eggs.
-
Quickly centrifuge the egg suspension, aspirate the supernatant, and wash the eggs three times with M9 buffer to remove all traces of the bleach solution.
-
Resuspend the eggs in M9 buffer and transfer them to unseeded NGM plates.
-
Incubate at 20°C for approximately 48-72 hours until the worms reach the L4 larval stage.
b. NGM Plate and Compound Preparation:
-
Prepare NGM plates seeded with a lawn of E. coli OP50.
-
To prevent progeny production, which can confound lifespan scoring, add FUDR to the NGM plates at a final concentration of 50 µM.
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 10 µM on the plates, a 10 mM stock solution is recommended.
-
Add the this compound stock solution or vehicle (DMSO) to the surface of the OP50 lawn on the NGM plates. Ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced effects on lifespan.[7][8] Allow the plates to dry before introducing the worms.
c. Lifespan Assay:
-
Using a platinum wire worm pick, transfer synchronized L4 stage worms to the prepared NGM plates containing either vehicle or this compound.
-
Use approximately 60-100 worms per condition, distributed across at least three replicate plates.
-
Incubate the plates at 20°C.
-
Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.
-
Continue scoring until all worms have died.
d. Data Analysis:
-
Record the number of live and dead worms each day for each condition.
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves between the control and this compound-treated groups using the log-rank test to determine statistical significance.
Signaling Pathway
The senolytic activity of this compound in C. elegans is associated with the activation of immune responses mediated by Toll-like receptors (TLRs). The canonical TLR signaling pathway in C. elegans involves the TOL-1 receptor and a conserved p38 MAPK cascade.
Pathway Description:
This compound is proposed to activate the Toll-like receptor TOL-1. This activation initiates a downstream signaling cascade through the TIR domain-containing adaptor protein TIR-1. TIR-1, in turn, activates a mitogen-activated protein kinase (MAPK) cascade, consisting of NSY-1 (MAP3K), SEK-1 (MAP2K), and PMK-1 (p38 MAPK). Activated PMK-1 phosphorylates and activates transcription factors such as ATF-7, which then regulate the expression of downstream target genes involved in the innate immune response.
Conclusion
The provided protocols and information enable researchers to conduct robust C. elegans lifespan assays to evaluate the effects of this compound. While identified as a senolytic, current evidence suggests that this compound does not extend the lifespan of C. elegans under standard laboratory conditions. The implication of the Toll-like receptor pathway in its mechanism of action provides a foundation for further investigation into the cellular and molecular effects of this compound in the context of aging and immunity.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research [transtem.org]
- 6. Scientists discover promising anti-aging substance - ICRC - International Clinical Research Center [fnusa-icrc.org]
- 7. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
(S)-MCOPPB Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental considerations for (S)-MCOPPB. The following information is curated to address common issues and ensure the successful application of this potent and selective nociceptin receptor agonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] It exhibits high affinity for the NOP receptor and significantly lower affinity for other opioid receptors.[1] Its mechanism of action involves the activation of the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels and decreased calcium influx into neurons.[1]
Q2: What are the different forms of this compound available?
This compound is available as a free base and more commonly as a hydrochloride (HCl) or trihydrochloride salt. The salt forms, particularly the trihydrochloride, are more water-soluble than the free base. For experiments requiring aqueous solutions, the use of the trihydrochloride salt is highly recommended.
Q3: What are the reported solubility characteristics of this compound trihydrochloride?
The solubility of this compound trihydrochloride has been reported in several common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| Water | 10 - 16.02 mg/mL[2][3] | ~19 - 30.93 mM[2] | Sonication may be required.[2] |
| DMSO | 32.04 - 100 mg/mL[2][3] | 61.85 - 193.05 mM[2][3] | Sonication is recommended. Use of freshly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.[2][3] |
Q4: How should I store this compound and its solutions?
For long-term storage, this compound powder should be stored at -20°C.[3] Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4]
Troubleshooting Guide for this compound Solubility Issues
Precipitation is a common challenge when working with poorly soluble compounds like this compound, especially when transitioning from an organic stock solution to an aqueous experimental medium.
Problem 1: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: The drastic change in solvent polarity upon adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
-
Solution 1: Gradual Dilution: Instead of adding the stock solution directly, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration with DMSO, and then add this intermediate solution to the aqueous buffer.[2]
-
Solution 2: Dropwise Addition with Agitation: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Solution 3: Pre-warming: Pre-warming both the stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation caused by temperature changes.[2]
-
Solution 4: Sonication: If precipitation occurs after dilution, brief sonication of the final solution can help to redissolve the compound.[2]
Problem 2: I am observing precipitation in my in vivo formulation during preparation or administration.
-
Cause: The complex mixture of excipients and the physiological environment can lead to insolubility and precipitation.
-
Solution: Use a Validated Formulation Protocol: For in vivo studies, it is crucial to use a well-defined formulation that has been shown to effectively solubilize this compound. Below are some recommended formulations. Always prepare these fresh before use.
| Formulation Components | Concentration of this compound | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | Add solvents sequentially and ensure the solution is clear before adding the next. Sonication may be required.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4] | --- |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[4] | --- |
Problem 3: How does pH affect the solubility of this compound?
-
Practical Implication: For in vitro experiments in buffered solutions, be mindful of the buffer's pH. If you are working at a neutral or slightly basic pH and encountering solubility issues, consider if adjusting the pH to a more acidic range is compatible with your experimental system.
Experimental Protocols and Visualizations
Experimental Workflow for Preparing an Aqueous Solution from a DMSO Stock
Caption: A step-by-step workflow for preparing aqueous solutions of this compound from a DMSO stock to minimize precipitation.
Signaling Pathway of this compound via the Nociceptin Receptor
This compound exerts its effects by activating the NOP receptor, a Gi/o-coupled GPCR. This activation triggers a cascade of intracellular events.
References
Technical Support Center: Optimizing (S)-MCOPPB Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of (S)-MCOPPB for accurate and reproducible cell viability assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in cell viability assays.
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells for the same this compound concentration show significantly different viability readings. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure a homogenous cell suspension before and during seeding by gently pipetting or swirling the flask. Use a calibrated multichannel pipette for consistency. Also, check for and prevent "edge effects" in your multi-well plates, where wells on the perimeter evaporate more quickly. This can be mitigated by filling the outer wells with sterile PBS or media and not using them for experimental data.[1] Finally, ensure complete and consistent mixing of assay reagents in each well.
Issue 2: Unexpectedly High or Low Cell Viability Across All Concentrations
-
Question: I am observing either near 100% viability or massive cell death across my entire this compound concentration range, with no clear dose-response. What should I do?
-
Answer: This suggests that the concentration range you have selected is not appropriate for your specific cell line and experimental conditions. If you are seeing high viability, you will need to test higher concentrations of this compound. Conversely, if you are observing widespread cell death, you should test lower concentrations. It is recommended to perform a broad-range dose-response experiment, for example, using serial dilutions over several orders of magnitude (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), to identify a narrower, effective range for your subsequent experiments.[2]
Issue 3: High Background Signal in Control Wells
-
Question: My negative control wells (cells with vehicle only) are showing a high background signal. How can I resolve this?
-
Answer: A high background can be due to several reasons. Contamination of your cell culture or reagents with bacteria, yeast, or mycoplasma can interfere with the assay.[1] Ensure all solutions are sterile and handle your cultures with proper aseptic technique. The incubation time for the viability reagent (e.g., MTT, XTT) may also be too long, leading to non-specific signal.[3] Optimize the incubation time by taking readings at several time points. Finally, some components in the culture medium, like phenol red, can interfere with certain assays. Consider using a medium without phenol red if this is a persistent issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, which is a G protein-coupled receptor (GPCR).[4][5][] It has been identified as a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over other pathways like β-arrestin recruitment.[7][8] Studies have shown its potential as an anxiolytic and a senolytic agent, the latter by selectively inducing cell death in senescent cells.[9][10]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A broad starting range is recommended to determine the optimal concentration for your specific cell line. Based on published data where a concentration of 10 µM was used for screening senescent cells[10], a logarithmic dilution series around this value would be a good starting point. For example, you could test concentrations ranging from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).
Q3: Which cell viability assay is best to use with this compound?
The choice of assay depends on your experimental goals and cell type. Tetrazolium-based assays like MTT, XTT, and WST-1 are common and measure metabolic activity as an indicator of viability.[11] ATP-based assays, such as CellTiter-Glo, measure the amount of ATP in viable cells and are generally more sensitive. It is important to validate that this compound itself does not interfere with the assay chemistry.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on your cell line's doubling time and the specific effect you are investigating. A common starting point is 24 to 72 hours.[12] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate duration for your study.
Data Presentation
Table 1: Recommended Initial Concentration Range for this compound Optimization
| Concentration (µM) | Log Concentration | Purpose |
| 0.01 | -2 | Establishing baseline cytotoxic effects |
| 0.1 | -1 | |
| 1 | 0 | |
| 10 | 1 | Reference concentration from literature |
| 100 | 2 | Determining upper cytotoxic limit |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in cell culture medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining cell viability after this compound treatment.
Caption: A logical guide to troubleshooting common cell viability assay issues.
Caption: Simplified signaling pathway of the this compound-activated NOP receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. MCOPPB - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell viability assays | Abcam [abcam.com]
Addressing the bell-shaped dose-response of (S)-MCOPPB
Welcome to the technical support center for (S)-MCOPPB, a selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a particular focus on addressing its observed bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, commonly referred to as MCOPPB, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR). The primary mechanism of action of MCOPPB is to bind to and activate the NOP receptor, which primarily couples to the Gi/o family of G proteins.[2] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[3]
Q2: In which experimental models has a bell-shaped dose-response curve for MCOPPB been observed?
A bell-shaped, or biphasic, dose-response curve for MCOPPB has been notably reported in the mouse Vogel conflict test, an animal model used to assess anxiolytic-like effects.[4] In this test, the anxiolytic effect of MCOPPB increases with dose up to a certain point, after which higher doses lead to a decrease in the observed effect.
Q3: What are the potential reasons for the bell-shaped dose-response curve observed with MCOPPB?
While the exact mechanisms for MCOPPB's bell-shaped dose-response are not fully elucidated, several factors, common for GPCR agonists, could contribute:
-
Receptor Desensitization and Internalization: At high concentrations, prolonged or intense activation of the NOP receptor by MCOPPB can lead to receptor desensitization. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins.[5] β-arrestin binding can uncouple the receptor from its G protein, reducing the primary signal, and can also lead to the removal of the receptor from the cell surface (internalization), further diminishing the cellular response.
-
Engagement of Opposing Signaling Pathways: High concentrations of MCOPPB might lead to the activation of secondary or opposing signaling pathways. While the primary anxiolytic effect is thought to be mediated by Gi/o signaling, excessive receptor activation could potentially engage pathways that counteract this effect. For instance, some GPCRs can switch their G protein coupling preference at high agonist concentrations or engage β-arrestin-mediated signaling pathways that have different physiological outcomes.
-
Off-Target Effects at Higher Concentrations: Although MCOPPB is highly selective for the NOP receptor, at very high concentrations, it might interact with other receptors or cellular targets, leading to pharmacological effects that interfere with the primary anxiolytic response.
-
Physicochemical Properties of the Compound: At high concentrations, compounds can sometimes exhibit poor solubility or form aggregates.[6] This can reduce the effective concentration of the monomeric, active form of the drug available to bind to the receptor, leading to a decrease in the observed biological effect.
-
In Vivo Pharmacokinetic and Pharmacodynamic Complexity: In animal models, high doses of a compound can lead to complex pharmacokinetic profiles, including altered distribution, metabolism, or the induction of physiological feedback mechanisms that are not apparent at lower doses.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with MCOPPB, particularly concerning the bell-shaped dose-response curve.
Problem 1: Observing a decrease in anxiolytic-like effects at higher doses in the Vogel conflict test.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Receptor Desensitization/Internalization | 1. Time-Course Experiment: Conduct a time-course study at the peak effective dose and a higher, less effective dose to see if the onset and duration of the anxiolytic effect differ. A shorter duration of action at the higher dose could suggest rapid desensitization. 2. Lower the Dose Range: If the goal is to characterize the anxiolytic effect, focus on a narrower dose range around the peak of the curve. 3. Intermittent Dosing Schedule: In chronic studies, consider an intermittent dosing schedule to allow for receptor resensitization. |
| Off-Target Effects | 1. Receptor Occupancy Studies: If possible, perform ex vivo receptor occupancy studies at various doses to correlate NOP receptor engagement with the behavioral effect. 2. Test in NOP Receptor Knockout Animals: The definitive test to confirm the on-target effect is to administer MCOPPB to NOP receptor knockout mice. The anxiolytic effect should be absent in these animals. |
| Compound Solubility/Aggregation | 1. Vehicle Optimization: Ensure MCOPPB is fully solubilized in the vehicle at all tested concentrations. Consider using alternative, pharmaceutically acceptable vehicles if solubility is a concern. 2. In Vitro Aggregation Assay: Perform dynamic light scattering (DLS) or a similar biophysical technique to assess the aggregation potential of MCOPPB at the concentrations used in your experiments. |
Problem 2: Inconsistent results in in vitro signaling assays (e.g., cAMP inhibition, GIRK channel activation).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Variability | 1. Receptor Expression Levels: The level of NOP receptor expression in your cell line can significantly impact the observed potency and efficacy. Use a cell line with a known and stable NOP receptor expression level. 2. Endogenous Signaling Components: The complement of G proteins, GRKs, and β-arrestins in your chosen cell line can influence the signaling outcome. Characterize these components if possible. |
| Assay Conditions | 1. Incubation Time: For cAMP assays, optimize the agonist incubation time. Short incubation times (5-15 minutes) are often sufficient to see G-protein-mediated effects before significant desensitization occurs. 2. Cell Density: Optimize cell density per well, as this can affect the magnitude of the signal and the concentration-response relationship. |
| Biased Agonism | 1. Multiple Readouts: Measure both G-protein-dependent (e.g., cAMP, GIRK activation) and β-arrestin-dependent (e.g., β-arrestin recruitment) signaling pathways to fully characterize the pharmacological profile of MCOPPB in your system. This can help to explain unexpected results in a single pathway assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for MCOPPB from the literature. Note that values can vary depending on the experimental conditions.
Table 1: Receptor Binding Affinity of MCOPPB
| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| NOP | Human | Radioligand Binding | 10.07 ± 0.01 | ~0.085 | [4][] |
Table 2: In Vitro Functional Activity of MCOPPB
| Assay | Cell Line | Parameter | Value | Reference |
| GIRK Channel Activation | AtT-20 | EC50 | 0.06 ± 0.02 nM | |
| cAMP Inhibition | CHO | Potency | ~10-fold more potent than N/OFQ |
Table 3: In Vivo Anxiolytic-like Activity of MCOPPB
| Animal Model | Species | Dosing Route | Effective Dose Range | Peak Effect | Reference |
| Vogel Conflict Test | Mouse | p.o. | Not explicitly stated, but a bell-shaped curve was observed with a 10 mg/kg dose showing a significant effect. | Not explicitly stated | [4] |
Experimental Protocols
Vogel Conflict Test for Anxiolytic-like Activity
This protocol is a generalized version based on literature descriptions.[4]
-
Animals: Male mice are typically used.
-
Apparatus: A standard operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
-
Procedure:
-
Water Deprivation: Animals are water-deprived for a period of 24-48 hours before the test.
-
Habituation: On the day of the experiment, animals are placed in the test chamber for a brief habituation period.
-
Drug Administration: MCOPPB or vehicle is administered orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Testing: After a pre-determined pre-treatment time (e.g., 60 minutes), the animal is placed in the chamber, and the session begins. For a set period (e.g., 5 minutes), every 20th lick on the water spout results in a mild electric shock to the feet.
-
-
Data Analysis: The number of shocks received is recorded. An increase in the number of shocks is interpreted as an anxiolytic-like effect. Plot the mean number of shocks versus the log of the MCOPPB dose to generate a dose-response curve.
cAMP Inhibition Assay
This protocol describes a common method for measuring the inhibition of adenylyl cyclase.
-
Cell Culture: Use a cell line stably expressing the NOP receptor (e.g., CHO-K1 or HEK293 cells).
-
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes.
-
Add increasing concentrations of MCOPPB to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 5 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the basal level without forskolin. Plot the percentage of inhibition against the log of the MCOPPB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
NOP Receptor Signaling Pathway
Caption: Simplified NOP receptor signaling pathway activated by this compound.
Troubleshooting Workflow for Bell-Shaped Dose-Response
Caption: Logical workflow for troubleshooting a bell-shaped dose-response curve.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
(S)-MCOPPB off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-MCOPPB. The information focuses on potential off-target effects observed at high concentrations and provides guidance on how to interpret and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, which is also known as the opioid receptor-like 1 (ORL1) receptor.[1] It exhibits high affinity for the NOP receptor with a pKi of 10.07.[] Its primary mechanism of action is to mimic the effects of the endogenous ligand, nociceptin, by activating the NOP receptor, which is involved in various physiological processes, including pain, anxiety, and reward.
Q2: What are the known off-target effects of this compound at high concentrations?
At concentrations significantly above its effective dose for NOP receptor activation, this compound may exhibit off-target effects. Two key observations from preclinical studies suggest this:
-
Bell-Shaped Dose-Response Curve: In behavioral assays, such as the Vogel conflict test in mice, this compound has been shown to produce a bell-shaped dose-response curve at an oral dose of 10 mg/kg.[3] This indicates that as the concentration increases beyond a certain point, the anxiolytic effect diminishes, which could be due to engagement of off-target receptors or other complex pharmacological phenomena.
-
Toll-like Receptor (TLR) Pathway Activation: A study has reported that treatment with this compound can activate transcriptional networks associated with the immune response, implicating Toll-like receptors (TLRs).[4][5] This suggests a potential interaction with the innate immune system at higher concentrations.
Q3: What is the selectivity profile of this compound for other opioid receptors?
This compound is highly selective for the NOP receptor over other opioid receptors. It has moderate affinity for the mu-opioid receptor, weak affinity for the kappa-opioid receptor, and negligible binding at the delta-opioid receptor.[1]
Troubleshooting Guides
Issue 1: Diminished or Opposite Effect Observed at High Concentrations (Bell-Shaped Dose-Response Curve)
Symptoms:
-
You observe a robust response at a certain concentration range of this compound, but the effect decreases or even reverses at higher concentrations.
-
Your in-vivo study shows a loss of efficacy or unexpected behavioral changes at higher doses.
Possible Causes:
-
Off-target receptor antagonism: At high concentrations, this compound might bind to and inhibit other receptors that have an opposing physiological effect to NOP receptor activation.
-
Receptor desensitization/downregulation: High concentrations of a potent agonist can lead to rapid desensitization and internalization of the NOP receptor, reducing the overall response.
-
Toxicity: At very high concentrations, the compound may induce cellular toxicity, leading to a decrease in the measured response.
Troubleshooting Steps:
-
Confirm the Dose-Response Relationship:
-
Perform a full dose-response curve spanning a wide range of concentrations, from sub-nanomolar to high micromolar, to clearly define the ascending and descending phases of the curve.
-
-
Investigate Off-Target Binding:
-
If available, screen this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Pay close attention to targets known to modulate the physiological response you are studying.
-
-
Assess Receptor Desensitization:
-
Perform a time-course experiment to see if the response diminishes over time at a high concentration of this compound.
-
Use a β-arrestin recruitment assay to measure the extent of receptor internalization at different concentrations.
-
Issue 2: Unexpected Inflammatory or Immune Response
Symptoms:
-
You observe an increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your cell-based assays or in-vivo models.
-
Your experiment shows activation of immune cells (e.g., macrophages, microglia) upon treatment with high concentrations of this compound.
Possible Causes:
-
Toll-like Receptor (TLR) Activation: As suggested by literature, this compound might directly or indirectly activate TLR signaling pathways at high concentrations.[4][5]
Troubleshooting Steps:
-
Confirm TLR Pathway Activation:
-
Use a reporter cell line (e.g., HEK-Blue™ TLR cells) to screen for activation of different TLRs by this compound.
-
Measure the phosphorylation of downstream signaling proteins in the TLR pathway, such as NF-κB and IRF3, by Western blot or ELISA.
-
-
Identify the Specific TLR Involved:
-
If TLR activation is confirmed, use cell lines expressing individual TLRs to pinpoint which specific receptor is being activated.
-
-
Dose-Response for TLR Activation:
-
Determine the concentration-response curve for the activation of the identified TLR(s) to understand the concentration at which this off-target effect becomes significant.
-
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities
| Receptor | Species | Assay Type | pKi / pEC50 | Reference |
| NOP | Human | Radioligand Binding | 10.07 (pKi) | [] |
| Mu-Opioid | Human | Radioligand Binding | Moderate Affinity | [1] |
| Kappa-Opioid | Human | Radioligand Binding | Weak Affinity | [1] |
| Delta-Opioid | Human | Radioligand Binding | Negligible Binding | [1] |
Table 2: Potential Off-Target Effects of this compound at High Concentrations
| Observed Effect | Experimental System | Concentration/Dose | Potential Off-Target | Reference |
| Bell-Shaped Dose-Response | Vogel Conflict Test (Mouse) | 10 mg/kg (p.o.) | Unknown | [3] |
| Activation of Immune Response Networks | In vitro / In vivo | Not Specified | Toll-like Receptors (TLRs) | [4][5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for NOP, mu, kappa, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligands: [³H]-Nociceptin (for NOP), [³H]-DAMGO (for mu), [³H]-U-69,593 (for kappa), [³H]-DPDPE (for delta).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone for mu, kappa, delta; 1 µM nociceptin for NOP).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or a dilution of this compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: NF-κB Reporter Assay for TLR Activation
Objective: To assess the ability of this compound to activate Toll-like receptor signaling pathways.
Materials:
-
HEK-Blue™ TLR reporter cell lines (InvivoGen), each expressing a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
This compound stock solution.
-
Positive controls for each TLR (e.g., LPS for TLR4, Pam3CSK4 for TLR2/1).
-
HEK-Blue™ Detection medium (InvivoGen).
-
96-well plates.
Procedure:
-
Seed the HEK-Blue™ TLR cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive controls.
-
Remove the culture medium and add the test compounds or controls to the cells.
-
Incubate for 18-24 hours.
-
Transfer a small volume of the cell supernatant to a new 96-well plate containing the HEK-Blue™ Detection medium.
-
Incubate for 1-2 hours at 37°C and measure the absorbance at 620-655 nm.
-
An increase in absorbance indicates the activation of the NF-κB pathway.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-MCOPPB Trihydrochloride for In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of (S)-MCOPPB trihydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound trihydrochloride for in vivo use?
A1: this compound trihydrochloride can be dissolved in various vehicles for in vivo administration. The choice of solvent depends on the required concentration, the route of administration, and the specific experimental design. Common solvent systems include aqueous solutions, and co-solvent formulations containing DMSO, PEG300, Tween 80, and saline.[1][2] For direct aqueous dissolution, the solubility is reported to be ≥13 mg/mL and up to 30 mM in water.[3]
Q2: What are some established co-solvent formulations for in vivo administration?
A2: Several co-solvent formulations have been successfully used to dissolve this compound trihydrochloride for animal studies. Here are a few examples:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). This also achieves a solubility of ≥ 2.5 mg/mL.[1]
-
Protocol 3: 10% DMSO and 90% Corn Oil, with a solubility of ≥ 2.5 mg/mL.[1]
It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[1]
Q3: What is the solubility of this compound trihydrochloride in common laboratory solvents?
A3: The solubility of this compound trihydrochloride varies depending on the solvent. The following table summarizes the reported solubility data.
| Solvent | Solubility | Notes |
| DMSO | up to 100 mg/mL (193.05 mM)[1] | Sonication may be required.[2] Use freshly opened DMSO as it is hygroscopic.[1] |
| Water | ≥13 mg/mL[3], 16.02 mg/mL (30.93 mM)[2], up to 30 mM | Sonication is recommended.[2] |
| Ethanol | Information not widely available. | It is best to test solubility in a small scale first. |
Q4: How should I prepare a stock solution of this compound trihydrochloride?
A4: To prepare a stock solution, it is recommended to dissolve this compound trihydrochloride in a suitable solvent like DMSO to a high concentration (e.g., 10 mM or 100 mg/mL).[1] This stock solution can then be diluted with the appropriate aqueous buffer or cell culture medium for your experiment.[2] It is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem 1: The compound is not dissolving completely.
-
Solution 1: Sonication. Use an ultrasonic bath to aid dissolution.[1][2] This can be particularly helpful for achieving higher concentrations.
-
Solution 2: Gentle Heating. If precipitation occurs during preparation, gentle heating can help to redissolve the compound.[1] It is recommended to preheat the stock solution and the diluent (e.g., culture medium) to 37°C before mixing to avoid precipitation.[2]
-
Solution 3: pH Adjustment. While not explicitly detailed in the search results for this specific compound, for amine salts like trihydrochlorides, adjusting the pH of the aqueous solvent might influence solubility. This should be approached with caution as it can affect the stability and activity of the compound.
Problem 2: The solution is cloudy or shows precipitation after dilution.
-
Solution 1: Gradual Dilution. When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the aqueous buffer slowly while vortexing. Some organic compounds may precipitate when added too quickly to an aqueous environment.[2]
-
Solution 2: Check Final DMSO Concentration. For in vivo studies, it is generally recommended to keep the final concentration of DMSO low, typically below 2%, especially if the animal is weak.[1] High concentrations of DMSO can be toxic.
Experimental Protocols & Workflows
Workflow for Preparing an In Vivo Formulation
The following diagram illustrates a general workflow for preparing an in vivo formulation of this compound trihydrochloride using a co-solvent system.
Caption: Workflow for preparing an in vivo formulation.
Signaling Pathway of this compound
This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like-1 (ORL1) receptor.[3][4]
Caption: Simplified signaling pathway of this compound.
References
Avoiding (S)-MCOPPB precipitation in aqueous solutions
Welcome to the technical support center for (S)-MCOPPB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to help troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like-1 (ORL1) receptor.[1][2] It has a high affinity for the human NOP receptor with a pKi of 10.07.[1][3][4] Its selectivity for the NOP receptor is significantly higher than for other opioid receptors, being 12-fold, 270-fold, and over 1,000-fold more selective for the NOP receptor than for the μ-, κ-, and δ-opioid receptors, respectively.[3][5] In research, it is often used to study the anxiolytic effects mediated by the NOP receptor.[1][2][]
Q2: My this compound is precipitating out of my aqueous buffer. What are the common causes for this?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors. As with many small molecules, exceeding the solubility limit in a given solvent system is a primary cause. The hydrochloride hydrate form of this compound is more water-soluble.[5] However, its solubility can be influenced by the pH of the buffer, the presence of other salts, and the temperature. For organic compounds, direct addition to an aqueous medium can sometimes lead to precipitation.[7] It is also possible for the compound to adsorb to surfaces over time, which can be mistaken for precipitation.[8]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.[4][7] this compound trihydrochloride is highly soluble in DMSO, with concentrations of up to 100 mg/mL (193.05 mM) achievable with the aid of ultrasonication.[4] It is crucial to use freshly opened, anhydrous DMSO, as absorbed moisture can significantly impact the solubility of the product.[4][7] For aqueous experiments, a stock solution in DMSO can then be serially diluted into the aqueous buffer.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[4] Always ensure the storage container is sealed to prevent moisture absorption.[4]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. |
| * Solution: Try lowering the final concentration of this compound in your experiment. | |
| Direct Dilution of High Concentration Stock | Adding a highly concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution. |
| * Solution: Perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to your aqueous buffer.[7] | |
| Buffer Composition | The pH, ionic strength, or other components of your buffer may be incompatible with this compound. |
| * Solution: Test the solubility of this compound in a small volume of your buffer before preparing a large batch. Consider adjusting the pH or using a different buffer system if precipitation persists. |
Issue: My this compound solution, which was initially clear, has become cloudy or has visible precipitate after some time.
| Potential Cause | Troubleshooting Step |
| Time-Dependent Precipitation | The compound may be slowly precipitating out of the aqueous solution over time. |
| * Solution: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. | |
| Adsorption to Surfaces | This compound might be adsorbing to the walls of your storage container (e.g., plastic tubes).[8] |
| * Solution: Consider using low-adhesion microcentrifuge tubes. Additionally, briefly vortexing the solution before use may help to resuspend any adsorbed compound. | |
| Temperature Fluctuation | Changes in temperature can affect the solubility of the compound. |
| * Solution: Store your working solutions at a constant and appropriate temperature. If used at room temperature, allow the solution to equilibrate before use. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Form | Solubility | Molar Concentration | Notes |
| Water | Hydrochloride Hydrate | 10 mg/mL[5] | ~18.6 mM | - |
| Water | Trihydrochloride | 16.02 mg/mL[7] | 30.93 mM | Sonication is recommended.[7] |
| Water | Trihydrochloride Hydrate | ≥13 mg/mL | ≥25.1 mM | - |
| DMSO | Trihydrochloride | 32.04 mg/mL[7] | 61.85 mM | Sonication is recommended.[7] |
| DMSO | Trihydrochloride | 100 mg/mL[4] | 193.05 mM | Ultrasonic assistance may be needed.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Trihydrochloride | 2 mg/mL[7] | 3.86 mM | Sonication is recommended.[7] |
Note: The molecular weight of this compound trihydrochloride is approximately 518.01 g/mol (anhydrous basis) and the hydrochloride hydrate is 536.0 g/mol . These values are used for molar concentration calculations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials : this compound trihydrochloride (solid), anhydrous DMSO, sterile microcentrifuge tubes, and a vortex mixer.
-
Procedure :
-
Weigh out the required amount of this compound trihydrochloride in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.18 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
-
Protocol 2: Preparation of a 1 µM Working Solution in Aqueous Buffer
-
Materials : 10 mM this compound in DMSO stock solution, anhydrous DMSO, and the desired aqueous buffer (e.g., PBS or cell culture medium).
-
Procedure :
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Further dilute the 1 mM intermediate stock solution into the aqueous buffer to achieve the final desired concentration of 1 µM. For instance, add 1 µL of the 1 mM solution to 999 µL of the aqueous buffer.[7]
-
Vortex the final working solution gently.
-
Use the freshly prepared working solution in your experiment immediately to avoid precipitation.
-
Visualizations
Caption: Signaling pathway of this compound via the NOP receptor.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 7. MCOPPB triHydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of locomotor effects with (S)-MCOPPB
Technical Support Center: (S)-MCOPPB
This technical support center provides troubleshooting guidance for researchers using this compound who observe a lack of expected locomotor effects. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2][3][4] It has a high affinity for the human NOP receptor (pKi = 10.07) and is significantly more selective for the NOP receptor over other opioid receptors like μ (mu), κ (kappa), and δ (delta).[1] Its effects are mediated through the activation of this G protein-coupled receptor. The user's query mentioned mGluR5, which appears to be a misunderstanding, as the literature consistently identifies this compound as a NOP receptor agonist.
Q2: What are the expected locomotor effects of this compound?
The effects of this compound on locomotor activity are not straightforward, with conflicting results reported in the literature.
-
No Effect: Several studies have reported that this compound does not significantly affect locomotor activity in mice at doses that produce anxiolytic effects (e.g., 10 mg/kg, p.o. or i.p.).[1][5][6] This lack of motor function inhibition is often cited as a favorable characteristic for an anxiolytic agent.[2]
-
Reduced Locomotion: In contrast, at least one study found that repeated administration of this compound (5 mg/kg, i.p. for 5 consecutive days) significantly hampered locomotor activity in mice.[7] This decrease in locomotion was suggested as a potential confounding factor for other behavioral tests, like the forced swim test.[7]
This discrepancy highlights that the effect of this compound on locomotion can be highly dependent on the specific experimental conditions.
Q3: We are not observing any change in locomotor activity after administering this compound. What are the potential reasons?
Observing no change in locomotor activity is consistent with several published studies.[1][5][6] However, if a change was expected based on your experimental hypothesis, several factors could be at play. Please refer to the detailed Troubleshooting Guide below. Key areas to investigate include your dosing regimen (dose, route, frequency), experimental protocol parameters, and animal-specific factors like strain and sex.
Q4: What is the recommended dose and route of administration for observing locomotor effects?
There is no single "correct" dose, as it depends on the desired outcome.
-
For anxiolytic effects without impacting locomotion , a dose of 10 mg/kg administered orally (p.o.) has been shown to be effective.[1][6]
-
To potentially induce a decrease in locomotion , a repeated intraperitoneal (i.p.) dosing regimen of 5 mg/kg for several days has been reported to be effective.[7]
The choice between oral and intraperitoneal administration will affect the compound's pharmacokinetics. Oral administration of 10 mg/kg has been shown to result in brain penetration and NOP receptor engagement.[1][6] The lack of locomotor effects at this dose, despite brain penetration, has been speculated to be due to insufficient concentrations in the specific brain regions that regulate locomotion.[5]
Troubleshooting Guide: Lack of Locomotor Effects
This guide provides a systematic approach to identifying potential reasons for unexpected results in locomotor studies with this compound.
Step 1: Verify Compound and Formulation
-
Identity and Purity: Confirm the identity and purity of your this compound batch via appropriate analytical methods (e.g., LC-MS, NMR).
-
Solubility and Vehicle: Ensure this compound is fully dissolved in the vehicle. Inadequate solubility can lead to lower effective doses being administered. The choice of vehicle itself should be tested to ensure it has no independent effect on locomotor activity.
-
Storage: Verify that the compound has been stored under recommended conditions to prevent degradation.
Step 2: Review Dosing Regimen
-
Dose-Response: If you are not seeing an effect at a single dose, consider performing a dose-response study. It is possible your selected dose is too low. Doses in the literature range from 0.1 to 10 mg/kg.[7]
-
Route of Administration: As noted, oral (p.o.) and intraperitoneal (i.p.) routes can yield different outcomes. The pharmacokinetics (absorption, distribution, metabolism, and excretion) can vary significantly between routes.[8]
-
Single vs. Repeated Dosing: The primary study showing a reduction in locomotor activity used a repeated dosing schedule (5 days on, 2 days off).[7] Chronic administration may be necessary to induce changes in locomotor behavior.
Step 3: Examine Experimental Protocol (Open Field Test)
The open field test is sensitive to many environmental and procedural variables.[9][10]
-
Habituation: Ensure a proper acclimation period for the animals to the testing room (e.g., 30-60 minutes) before the test begins.[11] Lack of habituation can increase stress and variability.
-
Arena Conditions: Lighting levels (100-200 lux is common), arena size (e.g., 50x50 cm), and wall color should be consistent across all animals and experiments.[4][12] Brighter light can decrease locomotion.[4]
-
Test Duration: A typical test duration is between 5 and 20 minutes.[2][12][13] Analyze the data in time bins (e.g., 5-minute intervals) to assess habituation to the novel environment.
-
Behavioral Endpoints: Analyze multiple endpoints, not just total distance traveled. These include rearing (vertical activity), time spent in the center versus the periphery, and periods of immobility.[9] this compound might affect one parameter but not another.
Step 4: Consider Animal-Specific Factors
-
Strain, Sex, and Age: Locomotor activity varies significantly with the genetic background, sex, and age of the mice.[9] It is crucial to use age- and sex-matched animals and to report the specific strain used. If possible, compare your results to baseline locomotor data for the specific strain you are using.
-
Circadian Rhythm: The time of day when testing is conducted can influence activity levels. Testing should be performed at a consistent time for all groups.[9]
-
Animal Handling: Minimize stress during handling and injection, as stress can independently alter locomotor behavior.
A logical workflow for troubleshooting these factors is presented below.
Caption: Troubleshooting workflow for lack of locomotor effects.
Data Presentation
Table 1: Summary of this compound Locomotor Effect Studies in Mice
| Study Reference | Dose | Route | Dosing Schedule | Observed Locomotor Effect | Mouse Strain |
| Hirao et al., 2008[1][6] | 10 mg/kg | p.o. | Single | No significant effect | Not Specified |
| Raffaele et al., 2021[7][14] | 5 mg/kg | i.p. | Repeated (5 days on, 2 off) | Significant decrease in locomotion | Not Specified |
| Azevedo Neto et al., 2021 | Up to 10 mg/kg | i.p. | Single | No significant change | CD-1 mice |
This table is based on available data from search results. The original publications should be consulted for full details.
Experimental Protocols
Detailed Protocol: Open Field Test for Locomotor Activity
This protocol is a synthesis of standard procedures for assessing locomotor activity in mice.[2][4][11][12][13]
1. Pre-Test Preparation:
-
Animal Acclimation: Transport mice to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation.[11] The room should be quiet and have consistent, controlled lighting (e.g., 100-200 lux).[4][12]
-
Apparatus: Use a square open field arena (e.g., 40x40 cm or 50x50 cm) made of a non-porous material.[15]
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to remove olfactory cues.[4] Allow the arena to dry completely before introducing the next mouse.
2. Drug Administration:
-
Administer this compound or vehicle at the predetermined dose and route.
-
Allow for a specific pre-treatment time before placing the animal in the arena (e.g., 30 minutes for i.p. injection, 60 minutes for p.o. gavage). This time should be kept consistent for all animals.
3. Test Procedure:
-
Gently place the mouse in the center of the open field arena.[12][13]
-
Immediately start the video recording and tracking software. The test duration is typically 10-20 minutes.[2][12]
-
The experimenter should leave the room or remain out of sight of the animal to avoid influencing its behavior.[4]
4. Data Collection and Analysis:
-
Use an automated video-tracking system to record the animal's movement.
-
Define zones in the software, typically a "center zone" (e.g., the central 25-40% of the arena area) and a "peripheral zone".[12]
-
Primary Parameters to Analyze:
-
Total Distance Traveled (cm): The primary measure of overall locomotor activity.
-
Rearing Frequency: Number of times the mouse stands on its hind legs. This is a measure of exploratory behavior.
-
Time in Center vs. Periphery (s): Used to assess anxiety-like behavior (thigmotaxis). A mouse spending more time in the center is generally considered less anxious.
-
Immobility Time (s): Total time the animal is at rest.
-
-
Analyze data in time bins (e.g., 5-minute blocks) to observe changes in activity and habituation over the course of the test.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Open field test for mice [protocols.io]
- 3. iris.unife.it [iris.unife.it]
- 4. bowdish.ca [bowdish.ca]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders [mdpi.com]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. anilocus.com [anilocus.com]
- 14. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(S)-MCOPPB stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of (S)-MCOPPB in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store (S)-M.COPPB?
A: For long-term storage, this compound powder should be stored at -20°C, desiccated. In this form, it is expected to be stable for at least four years.[1] Lyophilized powder is reported to be stable for 36 months at -20°C.[2]
For solutions, it is recommended to prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C for up to one year.[3] One supplier suggests that solutions can be stored at -20°C and used within one month to prevent loss of potency.[2] To maintain the integrity of the compound, it is crucial to avoid multiple freeze-thaw cycles.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low, typically less than 0.1%, as higher concentrations can be toxic to cells.[4] this compound trihydrochloride is also soluble in water.[1][3][5]
Q3: What is the known stability of this compound in DMSO and other solvents?
A: Direct quantitative stability data for this compound in various solvents is not extensively published. However, based on its chemical structure, which includes benzimidazole and piperidine moieties, and general knowledge of small molecule stability, we can provide the following guidance:
-
In DMSO: Studies on other benzimidazole derivatives have shown them to be stable in 0.2% DMSO for up to 96 hours.[4][6] For general small molecules in DMSO, stability is influenced by water content, with increased water potentially leading to degradation.[6] However, many compounds have been shown to be stable for extended periods in both wet (90% DMSO/10% water) and anhydrous DMSO, especially when stored at low temperatures.[7] Most compounds are stable for at least 15 weeks at 40°C in DMSO.[6][8]
-
Aqueous Solutions: The piperidine ring in this compound can be susceptible to degradation in highly acidic environments.[9] Therefore, the stability in aqueous buffers will be pH-dependent. It is advisable to prepare fresh aqueous solutions for experiments and avoid long-term storage.
A summary of general compound stability in DMSO from literature is provided in the table below.
| Parameter | Observation |
| Water Content | Increased water in DMSO can promote degradation of susceptible compounds.[6] 85% of compounds were found to be stable in wet DMSO (90/10 DMSO/water) for 2 years at 4°C.[7] |
| Freeze/Thaw Cycles | No significant loss was observed for a diverse set of compounds after 11 freeze/thaw cycles.[6][8][10] |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C.[6][8] |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature.[6][8] |
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer or cell culture medium.
Possible Causes and Solutions:
-
Solution: Start by using simple physical methods to aid dissolution, such as vortexing, stirring, or gentle warming. Sonication can also be effective in breaking up aggregates.[3]
-
Solution: The final concentration of the compound may exceed its aqueous solubility. To address this, consider the following:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may prevent precipitation.
-
Increase the DMSO percentage (with caution): While the general recommendation is to keep the final DMSO concentration below 0.1%, some cell lines can tolerate slightly higher concentrations (up to 0.5%).[4] Always perform a vehicle control to assess the effect of the solvent on your experimental system.
-
Use a different solvent system: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for MCOPPB trihydrochloride.[3]
-
Pre-warm solutions: Pre-warming both the stock solution and the aqueous medium to 37°C before mixing can sometimes prevent precipitation that occurs at lower temperatures.[3]
-
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: I am observing high variability or unexpected outcomes in my experiments with this compound.
Possible Causes and Solutions:
-
Compound Degradation: As discussed under stability, improper storage or handling can lead to degradation of this compound.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. It is advisable to aliquot the stock solution upon preparation.
-
-
Cell Line Sensitivity to DMSO: Different cell lines exhibit varying tolerance to DMSO.
-
Solution: Determine the maximum tolerable DMSO concentration for your specific cell line by running a dose-response curve with the vehicle alone.
-
-
Off-target Effects: While this compound is a selective NOP receptor agonist, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solution: Perform dose-response experiments to ensure you are working within a concentration range that selectively activates the NOP receptor. Include appropriate controls, such as a known NOP receptor antagonist, to confirm that the observed effects are mediated by the NOP receptor.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in DMSO
This protocol provides a general method to evaluate the stability of this compound in DMSO over time.
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[6]
-
Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).
-
Sample Collection: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Compare the results to the sample from time point zero (T=0) to determine the percentage of the compound remaining.
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol helps determine the stability of this compound under typical cell culture conditions.
-
Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[6]
-
Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., <0.1%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).[6]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6]
-
Quenching and Storage: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.[6]
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using a sensitive and specific analytical method like LC-MS/MS.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine its stability profile in the cell culture medium.
Signaling Pathways and Workflows
This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR). Its activation triggers a cascade of intracellular signaling events.
Figure 1: Simplified signaling pathway of this compound via the NOP receptor.
Figure 2: General experimental workflow for using this compound.
Figure 3: Key factors influencing the outcome of experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
- 6. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 9. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-MCOPPB Intraperitoneal Injection Protocol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the intraperitoneal (i.p.) injection protocol for (S)-MCOPPB. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the S-enantiomer of MCOPPB, a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is a G protein-coupled receptor.[1][2] Its activation is involved in regulating numerous brain activities, including emotional behaviors.[3] While sometimes associated with other receptors, its primary characterized activity is as a NOP receptor agonist.[1][2]
Q2: What is a recommended starting dose for this compound in mice via intraperitoneal injection?
A2: Published in vivo studies using MCOPPB in mice have utilized a dose of 5 mg/kg administered intraperitoneally.[4] This serves as a strong starting point for experimental design, though dose-response studies are recommended to determine the optimal concentration for your specific model and endpoint.
Q3: What is the best vehicle for dissolving this compound for i.p. injection?
A3: The choice of vehicle depends on the salt form of the compound. The free base of MCOPPB is soluble in DMSO but not in water.[5] Conversely, MCOPPB trihydrochloride is water-soluble.[4] For hydrophobic compounds or to achieve specific concentrations, a multi-component vehicle is often necessary. The goal is to create a clear, stable solution that is well-tolerated by the animal. See Table 1 for recommended vehicle formulations.
Q4: What are the critical parameters for performing an intraperitoneal injection in mice?
A4: Key parameters include proper animal restraint, selecting the correct injection site, using an appropriate needle size, and adhering to maximum volume guidelines. These are crucial for ensuring accurate delivery, minimizing animal stress, and preventing injury.[6][7] Refer to Table 2 for a summary of these parameters.
Vehicle Preparation and Injection Protocol
Detailed Methodology: Vehicle and Drug Preparation
-
Select a Vehicle: Based on the solubility of your specific this compound batch, choose an appropriate vehicle from Table 1. For the water-insoluble free base, a co-solvent system is required.
-
Initial Dissolution: If using a co-solvent system, first dissolve the this compound powder in the organic solvent component (e.g., DMSO) by vortexing or brief sonication.
-
Stepwise Addition: Add the remaining vehicle components (e.g., PEG300, Tween-80) one by one, ensuring the solution remains clear after each addition.[8]
-
Final Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the mixture to reach the final desired concentration and volume. Add the aqueous solution dropwise while vortexing to prevent precipitation.[8]
-
Final Preparation: Ensure the final solution is sterile and warmed to room or body temperature before injection to reduce discomfort to the animal.[6][7]
Detailed Methodology: Intraperitoneal Injection Procedure
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and body. One common method is to grasp the loose skin over the shoulders and neck. Turn the mouse to expose its abdomen.[7]
-
Tilt the Animal: Tilt the animal's head downwards at a slight angle. This causes the abdominal organs to shift cranially, creating a safer injection space in the lower abdomen.[7][9]
-
Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum (located on the left side) and the urinary bladder.[6][7]
-
Insert Needle: Using a 25-27 gauge needle, insert it with the bevel facing up at a 30-45 degree angle into the identified quadrant.[7][9]
-
Aspirate: Gently pull back the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If you aspirate yellow fluid (urine) or greenish/brown material (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe.[6]
-
Inject: Depress the plunger smoothly to administer the substance.
-
Withdraw and Monitor: Withdraw the needle along the same angle of insertion. Return the animal to its cage and monitor it for several minutes for any signs of distress or adverse reactions.[6]
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Formulation | Components | Suitability & Notes |
| Aqueous (for Hydrochloride Salt) | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Suitable for water-soluble salt forms like MCOPPB trihydrochloride.[4] Ensure pH is near neutral (~7.0). |
| Co-Solvent System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for improving the solubility of hydrophobic compounds for in vivo use.[8] |
| Co-Solvent System 2 | 10% DMSO, 90% Corn Oil | Suitable for highly lipophilic compounds. Creates an oil-based depot for slower absorption.[8] |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Captisol® (SBE-β-CD) is a modified cyclodextrin used to enhance the solubility of poorly water-soluble drugs.[8] |
Table 2: Key Parameters for Intraperitoneal Injection in Mice
| Parameter | Recommendation | Rationale & Justification |
| Injection Site | Lower Right Abdominal Quadrant | Avoids injury to the cecum, urinary bladder, and other vital organs.[6][7] |
| Needle Gauge | 25 - 27 G | Balances ease of injection with minimizing tissue trauma.[6][9] |
| Max Injection Volume | < 10 mL/kg | Prevents excessive abdominal pressure and discomfort. For a 25g mouse, this is ≤ 0.25 mL.[6] |
| Injection Angle | 30 - 45 degrees | Facilitates entry into the peritoneal cavity while minimizing the risk of puncturing internal organs.[7][9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates during vehicle preparation. | - Compound is not fully dissolved in the organic solvent before adding the aqueous phase.- Aqueous phase was added too quickly.- Vehicle is not suitable for the required concentration. | - Ensure complete dissolution in the initial solvent (DMSO, etc.) using sonication or gentle warming if necessary.- Add the aqueous component (saline/PBS) slowly and dropwise while vortexing.[8]- Test an alternative vehicle formulation from Table 1, such as one with a higher percentage of co-solvents or an oil base. |
| Solution is cloudy or forms a suspension. | - Poor solubility of the compound.- Interaction between vehicle components. | - While a uniform suspension can sometimes be used for i.p. injection, a clear solution is ideal. Try sonicating the final mixture to create a finer, more homogenous suspension.- Consider using a different vehicle system, like one containing cyclodextrins, to enhance solubility.[8] |
| Animal shows signs of pain or distress during/after injection. | - Solution is too cold, acidic, or basic.- Irritating vehicle (e.g., high concentration of DMSO).- Injection was performed too quickly. | - Warm the injectable solution to room or body temperature before administration.[6]- Check the pH of the final solution and adjust to be near physiological pH (~7.4) if possible.- Keep DMSO concentration as low as possible (ideally ≤10%).- Inject the solution at a slow, steady rate. |
| Bleeding at the injection site. | - Puncture of a subcutaneous or abdominal wall blood vessel. | - Apply gentle pressure to the site with sterile gauze until bleeding stops.[6]- This is usually minor; however, monitor the animal to ensure clotting occurs and no signs of internal bleeding develop. |
| Fluid leaks back out from the injection site. | - Injection volume is too large.- Needle was not inserted deep enough. | - Ensure the injection volume does not exceed the recommended maximum of 10 mL/kg.[6]- Confirm proper needle insertion depth into the peritoneal cavity, not just subcutaneously. |
| Unexpected or inconsistent experimental results. | - Inadvertent injection into the gut, bladder, or subcutaneous fat, leading to altered absorption kinetics.[4] | - Always aspirate before injecting to confirm correct needle placement.[6]- Ensure consistent and proper restraint and injection technique across all animals and experimenters. A two-person injection technique can reduce errors.[6] |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and intraperitoneal administration of this compound.
This compound Signaling Pathway
Caption: Simplified NOP receptor signaling cascade activated by this compound.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: (S)-MCOPPB Animal Model Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-MCOPPB in animal models. The information is designed to help mitigate potential side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the nociceptin receptor (NOP), also known as the orphanin FQ peptide (OFQ) receptor.[1][][3] It has significantly weaker activity at other opioid receptors, including mu, kappa, and delta receptors.[1][4] Its primary therapeutic action demonstrated in animal models is anxiolytic.[1][4]
Q2: What are the reported side effects of this compound in animal models?
The most commonly reported side effects are generally mild and dose-dependent. These include:
-
Sedation: Slight sedative effects have been observed, but typically at doses much higher than those required for anxiolytic effects.[1]
-
Reduced Locomotion: A transient decrease in locomotor activity is a noted side effect.[5][6]
-
Metabolic Changes: One study reported mild liver stress, characterized by a low grade of steatosis, and an increase in the size of adipocytes (fat cells).[6] These effects were associated with reduced locomotion and a slight increase in body weight.[6]
Q3: At what doses are the anxiolytic effects of this compound observed, and at what doses do side effects become more prominent?
Anxiolytic-like effects in mice have been reported at an oral dose of 10 mg/kg.[][4] In contrast, sedative side effects do not typically appear until much higher doses are administered.[1] One study investigating senolytic effects used an intraperitoneal (i.p.) dose of 5 mg/kg.[5]
Q4: How can I mitigate the sedative and locomotor effects of this compound?
-
Dose Optimization: The most effective way to mitigate these side effects is to use the lowest effective dose for your experimental endpoint. Since sedation and reduced locomotion are dose-dependent, a careful dose-response study is recommended.
-
Acclimation Period: Ensure animals are properly acclimated to the testing environment to minimize stress-induced hypoactivity, which could be confounded with drug effects.
-
Timing of Behavioral Testing: Conduct behavioral tests when the anxiolytic effects are expected to be maximal and the sedative effects are minimal. This may require a time-course study.
Q5: What are the recommendations for mitigating the observed metabolic side effects?
The mild liver stress and increased adiposity observed in one study were linked to reduced physical activity.[6]
-
Environmental Enrichment: Providing an enriched environment may encourage more spontaneous activity, potentially counteracting the effects of reduced locomotion.
-
Monitoring: It is crucial to monitor animal health, including body weight and food/water intake, throughout the study.
-
Dosing Schedule: The researchers who observed these effects suggested that a wider-time interval dosing schedule could be a potential approach to avoid the hepatic side effects.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Immobility | Dose of this compound is too high. | Perform a dose-response study to identify the minimal effective dose for your desired therapeutic effect. |
| Animal strain sensitivity. | Review literature for known sensitivities of your chosen animal strain to NOP receptor agonists. Consider using a different strain if necessary. | |
| Confounding Effects of Reduced Locomotion on Behavioral Assays | The behavioral assay is sensitive to changes in motor activity (e.g., open field test). | Utilize behavioral paradigms that are less dependent on locomotor activity to assess anxiety (e.g., elevated plus maze, light-dark box, Vogel conflict test).[][4] |
| Insufficient acclimation to the testing apparatus. | Ensure a proper habituation period for the animals to the testing environment before drug administration and testing. | |
| Significant Weight Gain or Signs of Liver Stress | Reduced overall activity leading to metabolic changes. | Implement environmental enrichment to encourage physical activity. Monitor body weight and overall health closely. Consider a dosing regimen with wider intervals between administrations.[6] |
| Pre-existing metabolic conditions in the animal model. | Ensure the use of healthy animals with no underlying metabolic issues. |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound in Mice
| Parameter | Dose and Route | Animal Model | Observed Effect | Reference |
| Anxiolytic-like effect | 10 mg/kg, p.o. | Mouse | Elicited anxiolytic-like effects in the Vogel conflict test. | [][4] |
| Locomotor Activity | 10 mg/kg, p.o. | Mouse | No effect on locomotor activity. | [4] |
| Locomotor Activity | 5 mg/kg, i.p. | Mouse | Significantly lower ambulatory distance in the open-field test. | [5] |
| Memory | 10 mg/kg, p.o. | Mouse | No effect on memory. | [4] |
| Ethanol-induced Hypnosis | 10 mg/kg, p.o. | Mouse | Did not contribute to ethanol-induced hypnosis. | [4] |
| NOP Receptor Signaling | 10 mg/kg, p.o. | Mouse | Inhibited signaling through the NOP receptor in the brain. | [4] |
| Adipocyte Size | 5 mg/kg, i.p. | Mouse | Increased fat cell size by about 20% compared to control. | [] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects using the Vogel Conflict Test
-
Animals: Male mice are suitable for this test.
-
Apparatus: A standard Vogel conflict test apparatus is required, which consists of a testing chamber with a grid floor and a drinking spout.
-
Procedure:
-
Deprive the mice of water for 24 hours prior to the test.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the control group.
-
After a designated pre-treatment time (e.g., 60 minutes), place each mouse individually into the testing chamber.
-
Allow the mouse to explore the chamber and find the drinking spout.
-
Once the mouse starts drinking, deliver a mild electric shock through the grid floor after every 20th lick.
-
Record the number of shocks received during a 3-minute session.
-
-
Data Analysis: An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Protocol 2: Assessment of Locomotor Activity using the Open Field Test
-
Animals: Male or female mice can be used.
-
Apparatus: An open field arena (e.g., a square box of 40x40 cm) with video tracking software.
-
Procedure:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.
-
After the appropriate pre-treatment time, place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
The video tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: A significant decrease in the total distance traveled in the this compound treated group compared to the vehicle group indicates reduced locomotor activity.
Visualizations
Caption: Simplified signaling pathway of this compound via the NOP receptor.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anxiolytic Efficacy of (S)-MCOPPB and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic efficacy of the novel nociceptin receptor agonist, (S)-MCOPPB, and the classical benzodiazepine, diazepam. The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.
Mechanism of Action
This compound is a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ (N/OFQ) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of biological functions, including pain, mood, and anxiety.[3][4] Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that is thought to produce anxiolytic effects.[5]
Diazepam , a well-established anxiolytic, belongs to the benzodiazepine class of drugs. Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.[3][6][7] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA.[3][6][7] This potentiation of GABAergic inhibition leads to a calming effect on the central nervous system, resulting in anxiolysis, sedation, and muscle relaxation.[6][7]
Preclinical Anxiolytic Efficacy: A Data-Driven Comparison
The anxiolytic properties of this compound and diazepam have been evaluated in various preclinical models of anxiety. The following tables summarize the key quantitative findings from these studies.
| Table 1: Anxiolytic Efficacy in the Vogel Conflict Test (Mice) | ||
| Compound | Dose (p.o.) | Anxiolytic-like Effect (Increase in punished licks) |
| This compound | 10 mg/kg | Significant increase, comparable to diazepam[2] |
| Diazepam | 3 mg/kg | Significant increase[2] |
| Note: The Vogel conflict test assesses anxiolytic activity by measuring the willingness of a water-deprived animal to drink from a tube that is paired with a mild electric shock. Anxiolytic compounds increase the number of punished licks. |
| Table 2: Effects on Locomotor Activity in the Open Field Test (Mice) | ||
| Compound | Dose (p.o.) | Effect on Locomotor Activity |
| This compound | 10 mg/kg | No significant effect[2] |
| Diazepam | Not explicitly tested in a direct comparative study with this compound in the provided results. However, other studies indicate that higher doses of diazepam can impair locomotor activity.[8] | |
| Note: The open field test is used to assess general locomotor activity and anxiety-like behavior. A reduction in movement can indicate sedative effects. |
| Table 3: Effects on Memory in the Passive Avoidance Test (Mice) | ||
| Compound | Dose (p.o.) | Effect on Memory (Step-through latency) |
| This compound | 10 mg/kg | No significant effect on memory[2] |
| Diazepam | 3 mg/kg | Caused memory deficits[2] |
| Note: The passive avoidance test assesses learning and memory. A shorter step-through latency indicates memory impairment. |
Experimental Protocols
Vogel Conflict Test
The Vogel conflict test is a widely used paradigm to screen for anxiolytic drugs.[6][7][9]
-
Animals: Typically, rodents such as mice or rats are used.
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.[9]
-
Procedure:
-
Animals are water-deprived for a set period (e.g., 24-48 hours) before the test.[6]
-
During the test session, animals are placed in the chamber and allowed to drink from the spout.
-
After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.[6]
-
The number of punished licks is recorded over a fixed period (e.g., 3-5 minutes).[6]
-
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
-
Endpoint: An increase in the number of punished licks is indicative of an anxiolytic effect.[6]
Elevated Plus Maze (EPM)
The EPM is another standard behavioral test for assessing anxiety-like behavior in rodents.[10][11]
-
Animals: Mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[10]
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Endpoints:
Open Field Test (OFT)
The OFT is used to evaluate general locomotor activity and anxiety-like behavior.[12][13]
-
Animals: Mice or rats.
-
Apparatus: A square arena with walls.[12]
-
Procedure:
-
The animal is placed in the center of the open field.
-
Locomotor activity is recorded for a specific duration using a video tracking system.[13]
-
-
Drug Administration: The test compound or vehicle is administered before the test.
-
Endpoints:
Signaling Pathways and Experimental Workflow
Caption: Diazepam's Mechanism of Action on the GABA-A Receptor.
Caption: this compound's Mechanism of Action via the NOP Receptor.
Caption: General Experimental Workflow for Anxiolytic Drug Testing.
Conclusion
The available preclinical data suggests that this compound exhibits anxiolytic-like effects comparable to diazepam in the Vogel conflict test.[2] A significant advantage of this compound appears to be its favorable side-effect profile, as it did not impair memory or locomotor activity at anxiolytically effective doses in the studies reviewed.[2] In contrast, diazepam is known to cause memory deficits and sedation.[2][8]
Further research is warranted to directly compare the anxiolytic efficacy of this compound and diazepam across a broader range of behavioral paradigms and to elucidate the full therapeutic potential and safety profile of NOP receptor agonists for the treatment of anxiety disorders. The distinct mechanisms of action of these two compounds offer different avenues for therapeutic intervention and highlight the potential for developing novel anxiolytics with improved side-effect profiles.
References
- 1. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 2. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-MCOPPB and Other NOP Receptor Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, pain, and substance abuse. Unlike classical opioid receptors, agonists of the NOP receptor do not appear to be associated with the same rewarding effects or abuse liability, making them an attractive avenue for drug development. This guide provides a comparative overview of the preclinical data for (S)-MCOPPB, a potent and selective NOP receptor agonist, alongside other notable NOP receptor agonists, to aid researchers in selecting the appropriate tool compounds for their studies.
Introduction to this compound
This compound, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a non-peptide, selective agonist for the NOP receptor.[1] It exhibits high binding affinity and potency, making it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system. This guide will compare its in vitro and in vivo pharmacological profile with other key NOP receptor agonists, including Ro 64-6198, the bifunctional agonist AT-121, and the mixed NOP/opioid receptor agonist Cebranopadol.
In Vitro Pharmacological Comparison
The in vitro activity of NOP receptor agonists is typically characterized by their binding affinity (Ki) at the NOP receptor and other opioid receptors (mu, delta, and kappa), as well as their functional potency (EC50) and efficacy (Emax) in assays that measure G-protein activation, such as GTPγS binding and cAMP inhibition assays.
| Compound | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | DOP Ki (nM) | NOP GTPγS EC50 (nM) | NOP GTPγS Emax (%) | NOP cAMP Inhibition EC50 (nM) | NOP cAMP Inhibition Emax (%) |
| This compound | 0.09[2] | 1.08[3] | 24.3[3] | >1000[3] | 0.39[2] | Full Agonist[4] | - | - |
| Ro 64-6198 | 0.389[1] | 46.8[1] | 89.1[1] | 1380[1] | 38.9[1] | Full Agonist | 32.4[1] | Full Agonist |
| AT-121 | - | - | >100 | >100 | Partial Agonist | Partial Agonist | - | - |
| Cebranopadol | Subnanomolar[5] | Subnanomolar[5] | ~3-4 fold weaker than NOP/MOP[5] | ~20-26 fold weaker than NOP/MOP[5] | Full Agonist[4] | Full Agonist[4] | - | - |
Signaling Pathways of NOP Receptor Agonists
Activation of the NOP receptor by agonists like this compound primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channels, causing the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6] This results in neuronal hyperpolarization and reduced neuronal excitability. Some studies also suggest the involvement of mitogen-activated protein kinase (MAPK) pathways.
Caption: NOP Receptor Signaling Pathway.
Experimental Methodologies
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-hNOP) are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]N/OFQ for NOP receptor) and various concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist.
-
Reaction Termination: The reaction is stopped by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
In Vivo Performance: Anxiolytic Effects
This compound has demonstrated potent anxiolytic-like effects in preclinical models. For instance, in the mouse Vogel conflict test, MCOPPB elicited anxiolytic effects at a dose of 10 mg/kg (p.o.), comparable to the benzodiazepine diazepam, but without the associated motor impairment or memory deficits.[3] This favorable in vivo profile highlights the therapeutic potential of selective NOP receptor agonists.
Conclusion
This compound stands out as a highly potent and selective NOP receptor agonist. Its in vitro profile, characterized by high affinity and full agonism at the NOP receptor, translates to significant anxiolytic effects in vivo without the common side effects of other anxiolytics. When compared to other NOP agonists, this compound's high selectivity makes it a particularly valuable tool for dissecting the specific roles of the NOP receptor system. Bifunctional agonists like AT-121 and Cebranopadol, while also engaging the NOP receptor, have more complex pharmacological profiles due to their interaction with classical opioid receptors. The choice of agonist will therefore depend on the specific research question, with this compound being an excellent choice for studies focused on the selective activation of the NOP receptor.
References
- 1. MCOPPB - Wikipedia [en.wikipedia.org]
- 2. MCOPPB | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Senolytic Potential of (S)-MCOPPB: A Comparative In Vitro Analysis
A comprehensive guide for researchers and drug development professionals validating the senolytic activity of (S)-MCOPPB against established alternatives. This report details supporting experimental data, protocols, and key cellular pathways.
In the expanding field of geroscience, the quest for effective senolytic compounds—agents that selectively clear senescent cells—holds immense promise for treating a myriad of age-related diseases. A notable entrant in this arena is this compound, a selective agonist of the nociceptin/orphanin FQ (NOP) receptor, which has demonstrated potent senolytic activity.[1][2] This guide provides an objective comparison of the in vitro senolytic performance of this compound against the well-established senolytic combination of Dasatinib and Quercetin (D+Q) and the BCL-2 inhibitor Navitoclax.
Comparative Analysis of Senolytic Activity
This compound has been identified as a potent senolytic through high-throughput screening of pharmacologically active compounds.[1] Its mechanism of action is linked to the activation of the NOP receptor, which in turn triggers transcriptional networks involved in immune responses, including Toll-like receptors (TLRs).[2] This novel mechanism distinguishes it from other prominent senolytics.
Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, are often used in combination to effectively target and eliminate senescent cells across various cell types.[3][4][5] Navitoclax, another well-characterized senolytic, functions by inhibiting the anti-apoptotic proteins of the BCL-2 family.[6][7]
The following table summarizes the available quantitative data on the in vitro senolytic activity of this compound and its comparators. It is important to note that the experimental conditions, including the cell lines and senescence inducers, vary between studies, which should be considered when comparing the data directly.
| Compound/Combination | Cell Line | Senescence Inducer | Key Finding |
| This compound | Huh-7 (Hepatocellular Carcinoma) | Doxorubicin | 7-fold decrease in SA-β-gal positive cells[2] |
| Dasatinib + Quercetin | MRC-5 (Human Lung Fibroblasts) | Doxorubicin | 63% reduction in viable senescent cells[8] |
| Navitoclax | A549 (Lung Carcinoma) | Etoposide | Dose-dependent decrease in senescent cell viability[7] |
Experimental Protocols
To facilitate the validation of this compound's senolytic activity, this section provides detailed protocols for key in vitro assays.
Induction of Cellular Senescence
A common method to induce senescence in vitro is through treatment with DNA-damaging agents like Doxorubicin.
-
Cell Seeding: Plate cells (e.g., MRC-5 human lung fibroblasts or Huh-7 hepatocellular carcinoma cells) in appropriate culture vessels and allow them to adhere overnight.
-
Doxorubicin Treatment: Treat the cells with a final concentration of 100 nM Doxorubicin for 24 hours.
-
Washout and Incubation: After 24 hours, remove the Doxorubicin-containing medium, wash the cells with PBS, and culture them in fresh complete medium for a further 6 days to allow the senescent phenotype to establish.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used biomarker for identifying senescent cells.[9]
-
Fixation: Wash the cells with PBS and fix them with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) to the cells.
-
Incubation: Incubate the cells at 37°C without CO2 overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
Cell Viability Assay
To quantify the selective killing of senescent cells, a cell viability assay such as the MTT assay can be performed.[10][11]
-
Cell Seeding: Seed both non-senescent (control) and senescent cells in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the senolytic compound (e.g., this compound) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in the senescent cell population compared to the non-senescent population indicates senolytic activity.
p16INK4a Immunofluorescence
p16INK4a is a key tumor suppressor protein and a robust marker of cellular senescence.[12]
-
Cell Preparation: Grow cells on coverslips and induce senescence.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against p16INK4a overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. An increased nuclear and/or cytoplasmic signal for p16INK4a confirms the senescent phenotype.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating senolytic activity.
Caption: Proposed signaling pathway for this compound-induced senolysis.
Conclusion
This compound presents a promising new avenue for senolytic therapy with a distinct mechanism of action. The in vitro data, while preliminary, suggests a potent and selective activity against senescent cells. The provided experimental protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound. Direct, head-to-head comparisons with other senolytics under standardized conditions will be a crucial next step in definitively positioning this compound within the landscape of senotherapeutic agents.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin and dasatinib, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Probing NOP Receptor Activation: A Comparative Guide to Western Blot Analysis of (S)-MCOPPB-Induced Phosphorylation
For researchers in pharmacology and drug development, understanding the molecular intricacies of Nociceptin/Orphanin FQ (NOP) receptor activation is paramount for designing novel therapeutics. This guide provides a comparative analysis of (S)-MCOPPB-induced NOP receptor phosphorylation, benchmarked against other key agonists. Detailed experimental protocols for Western blot analysis, quantitative data summaries, and signaling pathway diagrams are presented to facilitate reproducible and insightful research.
The NOP receptor, a member of the opioid receptor family, is a critical target for developing analgesics with potentially fewer side effects than traditional opioids.[1][2] Ligand-induced phosphorylation of the NOP receptor is a key step in the cascade of events that leads to receptor desensitization, internalization, and downstream signaling. The synthetic agonist this compound has been identified as a potent activator of the NOP receptor, and understanding its specific effects on phosphorylation provides valuable insights into its pharmacological profile.[1][3]
Comparative Analysis of NOP Receptor Agonist-Induced Phosphorylation
Western blot analysis using phosphosite-specific antibodies reveals that NOP receptor agonists induce distinct phosphorylation patterns on the C-terminal tail of the receptor. The primary phosphorylation sites identified are Serine 346 (Ser³⁴⁶), Serine 351 (Ser³⁵¹), Threonine 362 (Thr³⁶²), and Serine 363 (Ser³⁶³).[2][4]
This compound is a potent agonist that induces robust phosphorylation of the NOP receptor.[1] Its efficacy in promoting phosphorylation is comparable to the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ). This is in contrast to other agonists, such as NNC 63-0532, which, despite being a full agonist in G protein-mediated signaling, fails to induce any detectable receptor phosphorylation.[1] This highlights the phenomenon of biased agonism, where a ligand can preferentially activate one signaling pathway over another.
Below is a summary of the phosphorylation profiles of various NOP receptor agonists as determined by Western blot analysis.
| Agonist | Receptor Phosphorylation at Ser³⁴⁶, Ser³⁵¹, Thr³⁶²/Ser³⁶³ | G Protein Signaling (GIRK activation) | Receptor Internalization | Notes |
| This compound | Strong induction | Full agonist | Strong induction | Potency for phosphorylation is similar to N/OFQ.[1] |
| N/OFQ (endogenous agonist) | Strong induction | Full agonist | Strong induction | Induces phosphorylation in a time-dependent manner, with Ser³⁴⁶ being the primary site.[1] |
| AT-202 | Strong induction | Full agonist | Strong induction | Induces dose-dependent phosphorylation in vivo.[1] |
| Ro64-6198 | Strong induction | Full agonist | Strong induction | Demonstrates a phosphorylation profile similar to N/OFQ.[1] |
| SCH221510 | Strong induction | Full agonist | Strong induction | Another full agonist that effectively induces phosphorylation.[1] |
| NNC 63-0532 | No induction | Full agonist | No induction | A clear example of a G protein-biased agonist.[1] |
| Cebranopadol | No induction | Full agonist | No induction | A bifunctional MOP/NOP agonist that shows G protein bias at the NOP receptor.[5] |
NOP Receptor Signaling and Phosphorylation Workflow
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαi/Gαo proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] This G protein activation also leads to the modulation of ion channels.
Simultaneously, agonist binding promotes the recruitment of G protein-coupled receptor kinases (GRKs), primarily GRK2 and GRK3, to the receptor.[1][2] These kinases phosphorylate specific serine and threonine residues on the intracellular C-terminal tail of the NOP receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization, and facilitates the internalization of the receptor from the cell surface.
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-MCOPPB and AT-403 on Locomotor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the effects of two selective nociceptin/orphanin FQ (NOP) receptor agonists, (S)-MCOPPB and AT-403, on locomotor activity. The information presented is based on available preclinical experimental data, offering a resource for researchers in pharmacology and neuroscience.
Introduction
This compound and AT-403 are both potent agonists of the NOP receptor, a target of interest for various therapeutic areas, including pain, anxiety, and substance abuse.[1][2] While both compounds act on the same receptor, their downstream signaling pathways differ. AT-403 is considered an unbiased agonist, whereas this compound exhibits a bias towards G-protein signaling pathways.[3] This fundamental difference in their mechanism of action may underlie their distinct effects on complex behaviors such as locomotion. Understanding these differences is crucial for the development of NOP receptor-targeted therapeutics with desired efficacy and minimal side effects.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study on the effects of this compound and AT-403 on locomotor activity in mice. The data is extracted from a study where both compounds were administered intraperitoneally (i.p.) and locomotor activity was assessed over a 60-minute period.[3][4]
| Parameter | This compound | AT-403 | Vehicle Control |
| Effective Dose for Locomotor Inhibition | No significant effect up to 10 mg/kg[3] | 1 mg/kg[3] | N/A |
| Cumulative Distance Traveled (60 min) | No significant change at doses up to 10 mg/kg[3][4] | Significant reduction at 1 mg/kg[3][4] | ~120 meters[2] |
| Total Time Spent Immobile (60 min) | No significant change at doses up to 10 mg/kg[3][4] | Significant increase at 1 mg/kg[3][4] | ~600 seconds[2] |
| Cumulative Number of Rearings (60 min) | No significant change at doses up to 10 mg/kg[3][4] | Significant reduction at 1 mg/kg[3][4] | ~500 rearings[2] |
Note: It is important to consider that the effect of this compound on locomotion may be dose and administration regimen-dependent. While acute administration up to 10 mg/kg showed no significant effect in one study, another study involving repeated administration of 5 mg/kg over 21 days reported a significant reduction in locomotor activity.[5]
Experimental Protocols
Open Field Test
The open field test is a common method used to assess general locomotor activity and anxiety-like behavior in rodents.[6][7][8]
Apparatus:
-
A square arena, typically 40 x 40 cm or 50 x 50 cm, with walls high enough to prevent escape.[4][7] The floor is often divided into a grid of equal-sized squares.
-
An overhead camera is used to record the animal's movement.[6]
-
Automated tracking software analyzes the video to quantify various locomotor parameters.[8]
Procedure:
-
Rodents are habituated to the testing room for at least 30 minutes before the experiment.[8]
-
Each animal is placed individually in the center of the open field arena.[9]
-
The animal is allowed to freely explore the arena for a predetermined period, typically ranging from 5 to 60 minutes.[4][7]
-
The arena is cleaned thoroughly between each trial to remove any olfactory cues.[9]
-
The tracking software records parameters such as:
-
Total distance traveled: The total distance covered by the animal during the test.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior, as rodents naturally tend to stay near the walls (thigmotaxis).
-
Rearing: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Immobility time: The total time the animal remains motionless.
-
Rotarod Test
The rotarod test is used to assess motor coordination and balance.[10][11]
Apparatus:
-
A rotating rod, typically with a textured surface for grip.
-
The apparatus is divided into lanes to test multiple animals simultaneously.
-
Sensors detect when an animal falls off the rod.
Procedure:
-
Animals are first trained on the rotarod at a constant low speed to acclimate them to the apparatus.[12]
-
During the test, the rod rotates at either a fixed speed or an accelerating speed (e.g., from 4 to 40 rpm over a set time).[10][12]
-
The latency to fall off the rotating rod is recorded for each animal.[10]
-
Multiple trials are typically conducted with rest intervals in between.[11]
Signaling Pathways and Experimental Workflow
The differential effects of this compound and AT-403 on locomotion can be attributed to their distinct interactions with the NOP receptor and subsequent downstream signaling cascades. AT-403, an unbiased agonist, activates both G-protein and β-arrestin pathways. In contrast, this compound is a G-protein biased agonist, preferentially activating G-protein signaling while having a lesser effect on β-arrestin recruitment.[3]
Caption: Differential signaling of AT-403 and this compound at the NOP receptor.
The following diagram illustrates a typical experimental workflow for comparing the effects of these compounds on locomotion.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. Rotarod-Test for Mice [protocols.io]
Comparative Analysis of (S)-MCOPPB and Other Senolytics for the Targeted Elimination of Senescent Cells
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Senolytic Compounds via Flow Cytometry
The accumulation of senescent cells is a hallmark of aging and contributes to a variety of age-related diseases. Senolytics, a class of drugs that selectively eliminate these cells, represent a promising therapeutic strategy. This guide provides a comparative analysis of a novel senolytic compound, (S)-MCOPPB, against established senolytics, Dasatinib + Quercetin (D+Q) and Fisetin, with a focus on their evaluation using flow cytometry.
Performance Comparison of Senolytic Agents
This compound, a selective nociceptin/orphanin FQ opioid receptor (NOP) agonist, has been identified as a potent senolytic.[1] Its efficacy in clearing senescent cells, alongside well-established senolytics, is summarized below. The data highlights the percentage reduction of senescent cells as determined by flow cytometry and other methods.
| Senolytic Agent | Target Cell Type / Senescence Inducer | Concentration | % Reduction of Senescent Cells (Method) | Mechanism of Action |
| This compound | Doxorubicin-induced senescent Huh-7 cells | 0.5 µM | Up to 7-fold decrease (Flow Cytometry with C12FDG)[1] | NOP receptor agonist; activates transcriptional networks involving Toll-like receptors (TLRs).[1][2] |
| Visceral white adipose tissue (in vivo) | Not specified | ~70% reduction (SA-β-gal histology)[1] | ||
| Dasatinib + Quercetin (D+Q) | Senescent human umbilical vein endothelial cells (HUVECs) | 1 µM D + 10 µM Q | ~50% reduction | Dasatinib inhibits multiple tyrosine kinases; Quercetin inhibits PI3K/AKT and BCL-2 family proteins. |
| Senescent adult RPE cell line-1 cells | Not specified | Significant increase in TUNEL+ senescent cells (TUNEL assay)[3] | Induces apoptosis via the Bcl-2/Bax system.[3] | |
| Fisetin | Etoposide-induced senescent human fibroblasts (IMR90) | 1-15 µM | Dose-dependent reduction (C12FDG assay)[4] | Inhibits the PI3K/AKT signaling pathway. |
| Culture-expanded human adipose-derived stem cells (Passage 10) | 50 µM | 49.0% reduction (Flow Cytometry with C12FDG)[5] |
Experimental Protocols
Accurate quantification of senescent cell populations is crucial for evaluating the efficacy of senolytic compounds. Flow cytometry offers a high-throughput and quantitative method for this purpose.
Protocol: Flow Cytometry Analysis of Senescent Cells
This protocol is adapted for the analysis of senescent cells using the fluorogenic substrate C12FDG, which measures senescence-associated β-galactosidase (SA-β-Gal) activity.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA
-
Bafilomycin A1 (100 µM stock in DMSO)
-
5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside (C12FDG) (10 mM stock in DMSO)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and induce senescence using the chosen method (e.g., replicative exhaustion, doxorubicin treatment).
-
Treat senescent and non-senescent control cells with the senolytic compounds (this compound, D+Q, Fisetin) or vehicle control for the desired time period.
-
-
Cell Staining:
-
Pre-treat the cells with 100 nM Bafilomycin A1 in culture medium for 1 hour at 37°C to inhibit lysosomal acidification.
-
Add C12FDG to the medium to a final concentration of 10-30 µM and incubate for 1-2 hours at 37°C.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation of C12FDG and the appropriate emission filters (typically around 530/30 nm).
-
Gate on single, viable cells.
-
Quantify the percentage of C12FDG-positive cells in each sample.
-
Visualizing the Mechanism of Action
To understand how this compound exerts its senolytic effects, we can visualize its proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced senolysis.
Conclusion
The emergence of novel senolytics like this compound expands the arsenal of potential therapeutics for age-related diseases. This guide provides a framework for the comparative evaluation of these compounds using flow cytometry, a powerful tool for quantifying their efficacy. The distinct mechanism of action of this compound, involving the NOP receptor and Toll-like receptor signaling, offers a new avenue for the targeted elimination of senescent cells. Further research is warranted to fully elucidate its signaling pathway and to establish its therapeutic potential in preclinical and clinical settings.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib Plus Quercetin Alleviates Choroid Neovascularization by Reducing the Cellular Senescence Burden in the RPE–Choroid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin Attenuates Cellular Senescence Accumulation During Culture Expansion of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (S)-MCOPPB's Anxiolytic Effects in Diverse Behavioral Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of the novel nociceptin receptor agonist, (S)-MCOPPB, against established anxiolytic agents—Diazepam, Buspirone, and Fluoxetine. The evaluation is conducted across three widely recognized behavioral models of anxiety in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDBT). This cross-validation aims to offer an objective assessment of this compound's potential as a therapeutic agent for anxiety disorders, supported by experimental data and detailed methodologies.
Comparative Efficacy of Anxiolytic Agents
The anxiolytic potential of this compound is benchmarked against standard-of-care medications to contextualize its efficacy. Diazepam, a benzodiazepine, serves as a classic anxiolytic positive control. Buspirone, a serotonin 5-HT1A receptor partial agonist, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), represent other major classes of anxiolytic drugs.
This compound has been identified as a potent and selective agonist for the nociceptin receptor (NOP), also known as the orphanin FQ receptor.[1] Studies in animal models have indicated that this compound produces significant anxiolytic effects.[2] Notably, these effects are observed without the significant motor or memory impairment often associated with benzodiazepines, and with only minor sedative effects at doses much higher than the effective anxiolytic range.[2]
One study demonstrated that an oral dose of 10 mg/kg of this compound elicited anxiolytic-like effects in the mouse Vogel conflict test, a model of anxiety, without affecting locomotor activity.[3] Another investigation found that a 5 mg/kg intraperitoneal dose of MCOPPB in mice led to a decrease in ambulatory distance but an increase in the time spent in the center of the open field, suggesting an anxiolytic effect.[4] However, the same study reported no significant effect on the time spent in the open arms of the elevated plus maze.[4] This highlights the importance of evaluating anxiolytic compounds across multiple behavioral paradigms to obtain a comprehensive understanding of their activity profile.
Data Presentation: Quantitative Comparison of Anxiolytic Effects
The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound with Diazepam, Buspirone, and Fluoxetine in the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Elevated Plus Maze (EPM)
| Compound | Dose (mg/kg) | Route | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Species |
| Vehicle | - | - | Baseline | Baseline | Mouse/Rat |
| This compound | 5 | i.p. | No significant effect | No significant effect | Mouse[4] |
| Diazepam | 0.5 - 1.0 | i.p. | Increased | Increased | Mouse[5] |
| 1.5 | i.p. | Increased | Increased | Mouse[6] | |
| 1 | p.o. | Increased | - | Rat[7] | |
| Buspirone | 0.03 - 0.3 | p.o. | Increased (inverted U-shape) | - | Rat[8][9] |
| Fluoxetine (Chronic) | 10 | i.p. | Increased | - | Rat |
Note: Fluoxetine often shows anxiogenic effects upon acute administration.[10]
Table 2: Open Field Test (OFT)
| Compound | Dose (mg/kg) | Route | Time in Center (s) (Mean ± SEM) | Locomotor Activity (Distance Traveled) | Species |
| Vehicle | - | - | Baseline | Baseline | Mouse/Rat |
| This compound | 5 | i.p. | Increased | Decreased | Mouse[4] |
| 10 | p.o. | - | No significant effect | Mouse[3][11] | |
| Diazepam | 1 | i.p. | Increased | - | Mouse[12] |
| 3 | i.p. | - | Decreased (sedative effect) | Mouse[13] | |
| Buspirone | 0.04 - 10 | i.p. | - | Decreased (dose-dependent) | Rat[14] |
| Fluoxetine (Chronic) | 5.0 | - | Increased | Increased | Rat[15] |
Table 3: Light-Dark Box Test (LDBT)
| Compound | Dose (mg/kg) | Route | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) | Species |
| Vehicle | - | - | Baseline | Baseline | Mouse/Rat |
| This compound | Data not available | - | - | - | - |
| Diazepam | 0.1 - 4 | - | Increased | - | Rat |
| Buspirone | 0.25 - 0.5 | - | Increased | - | Rat |
| Fluoxetine | Data not available | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Elevated Plus Maze (EPM) Protocol
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze is elevated to a height of 50-70 cm above the floor.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle at the appropriate time before testing.
-
Place the animal on the central platform of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Open Field Test (OFT) Protocol
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds reduce this thigmotactic behavior, leading to increased exploration of the central area of the arena.
Apparatus:
-
A square or circular arena (e.g., 50 x 50 cm or 100 cm in diameter) with high walls to prevent escape.
-
The floor is divided into a central zone and a peripheral zone.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle at the appropriate time before testing.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a 5-10 minute session.
-
Record the session using a video camera positioned above the arena.
-
Analyze the recording for the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the center zone.
Light-Dark Box Test (LDBT) Protocol
The LDBT is another widely used model for assessing anxiety-like behavior. The apparatus consists of a box divided into a dark, enclosed compartment and a brightly lit, open compartment. The test is based on the conflict between the rodent's innate aversion to bright, open spaces and its exploratory drive.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing free passage.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle at the appropriate time before testing.
-
Place the animal in the center of the brightly lit compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for a 5-10 minute session.
-
Record the session using a video camera.
-
Analyze the recording for the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the anxiolytic effects of this compound.
Experimental Workflow: Elevated Plus Maze
Caption: Standard experimental workflow for the Elevated Plus Maze test.
Experimental Workflow: Open Field Test
Caption: Standard experimental workflow for the Open Field Test.
Experimental Workflow: Light-Dark Box Test
Caption: Standard experimental workflow for the Light-Dark Box Test.
References
- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [ouci.dntb.gov.ua]
- 2. MCOPPB - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response analysis of the effects of buspirone on rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-MCOPPB: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-MCOPPB, a potent and selective nociceptin receptor agonist. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects; therefore, it must be disposed of as hazardous chemical waste. Avoid release to the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: To protect from contamination of personal clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₀N₄ · 3HCl | [1] |
| Molecular Weight | 534.05 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility in Water | Soluble to 30 mM | [1] |
| Oral Toxicity | Category 4: Harmful if swallowed | |
| Skin Sensitization | Category 1: May cause an allergic skin reaction | |
| Aquatic Toxicity | Category 2: Toxic to aquatic life with long-lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous waste management service.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2][3][4]
1. Waste Identification and Segregation:
- Treat all this compound, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous waste.[2]
- Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Store in a designated satellite accumulation area.[5][6]
- Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
2. Containerization:
- Use a chemically compatible, leak-proof container for waste collection. Plastic containers are generally preferred over glass to minimize the risk of breakage.[3][5]
- The container must be in good condition with a secure, tight-fitting lid.[6]
- Never use food-grade containers for hazardous waste storage.[6]
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."[3]
- The label must include:
- The full chemical name: "this compound"
- The approximate quantity or concentration of the waste.
- The date when the first waste was added to the container.
- The name and contact information of the principal investigator or laboratory supervisor.
- Appropriate hazard pictograms (e.g., harmful, environmental hazard).[3]
4. Storage:
- Store the sealed and labeled waste container in a designated, secure satellite accumulation area that is at or near the point of generation.[5][7]
- Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
- Secondary containment is recommended to mitigate spills or leaks.[7]
5. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3][5]
- Provide them with accurate information about the waste stream as detailed on your label.
- Follow all institutional and regulatory procedures for waste handover.
6. Empty Container Disposal:
- An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the formulation) before it can be disposed of as non-hazardous waste.[2][8]
- The rinsate from this process must be collected and disposed of as hazardous waste.[8]
- After rinsing, deface or remove the original chemical label before disposing of the container.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. rndsystems.com [rndsystems.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (S)-MCOPPB
Essential Safety and Handling Guide for (S)-MCOPPB
This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, investigated for its anxiolytic and senolytic effects.[1][2][3][4] As a pharmacologically active compound intended for research, it requires careful handling to ensure the safety of laboratory personnel and prevent contamination. This guide provides essential procedural information for the safe handling and disposal of this compound.
Hazard Assessment and Engineering Controls
Primary Engineering Controls:
-
Containment: All work involving solid this compound, such as weighing and preparing stock solutions, should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize the risk of inhalation.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement primary engineering controls.[7]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential as the "last line of defense" against exposure.[8] The minimum required PPE for handling this compound includes:
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required at all times.[9]
-
Hand Protection: Due to the unknown skin absorption risks of this compound, double-gloving with nitrile gloves is recommended.[9][10] For extended handling or when there is a higher risk of splashes, consider using a more robust glove, such as a flexible laminate (e.g., Silver Shield), under a pair of nitrile gloves.[9] Always consult the glove manufacturer's chemical resistance guide.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[9][10] When handling solutions with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[9][10]
-
Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately contained within a fume hood, a NIOSH-approved respirator may be necessary. The selection of the respirator should be based on a formal risk assessment.[11]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]
Operational Plan: Step-by-Step Handling Procedures
a. Preparation and Weighing:
-
Designate a Workspace: Clearly designate an area for handling this compound within a fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: Carefully weigh the powdered this compound. Use a microbalance inside the fume hood if available. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see section 5).
b. Solution Preparation:
-
This compound is soluble in water. [3]
-
Add Solvent: Slowly add the solvent to the vial containing the weighed this compound to avoid splashing.
-
Ensure Dissolution: Cap the vial and mix gently by inversion or vortexing until the solid is fully dissolved.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items should be collected in a dedicated, clearly labeled, sealed waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[12]
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.
Quantitative Data and Physical Properties
The following table summarizes available data for MCOPPB, the parent compound of this compound.
| Property | Value | Source(s) |
| Chemical Name | 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole | [3][13] |
| Molecular Formula | C₂₆H₄₀N₄ (as free base) | [3] |
| Molecular Weight | 408.62 g/mol (as free base) | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in Water (≥13 mg/mL for trihydrochloride hydrate), Soluble in DMSO | [2][3] |
| Storage Temperature | Room temperature for the trihydrochloride hydrate form; -20°C for long-term storage of solutions. | [3] |
| Biological Activity | Potent NOP receptor agonist with a pKi of 10.07.[13] Highly selective over other opioid receptors.[2][3] | [2][3][13] |
Visualized Workflows
The following diagrams illustrate the decision-making process for PPE selection and the general workflow for handling this compound.
Caption: PPE selection workflow for this compound.
Caption: General experimental workflow for handling this compound.
References
- 1. Nociceptin/orphanin FQ opioid receptor (NOP) selective ligand MCOPPB links anxiolytic and senolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
